Isopropenylmagnesium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGRHDUJIVHQT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]=C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400519 | |
| Record name | Isopropenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13291-18-4 | |
| Record name | Isopropenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Properties of Isopropenylmagnesium Bromide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents.[1] With the chemical formula C₃H₅BrMg, this reagent is a powerful nucleophile and a strong base, making it a versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its utility is demonstrated in various applications, including the synthesis of alcohols, ketones, and other complex organic molecules.[1] For instance, it has been utilized as a key reagent in the preparation of zofenoprilat (B1230023) and (S)-(−)-phosphonotrixin.[3] This guide provides a detailed overview of its structure, physicochemical properties, and a standard experimental protocol for its synthesis.
Chemical Structure and Bonding
The fundamental structure of this compound consists of an isopropenyl group (prop-1-en-2-yl) covalently bonded to a magnesium atom.[1] The magnesium atom, in turn, is ionically bonded to a bromine atom.[4] The isopropenyl group acts as a carbanion, making the compound a potent nucleophile.[1] In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric R-Mg-X, the dimeric bridged species, and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.
Caption: Molecular structure of this compound.
Physicochemical Properties
This compound is typically supplied as a solution, commonly in tetrahydrofuran (THF) or 2-methyltetrahydrofuran, and appears as a colorless to yellowish, or even brown, liquid.[1][4] It is highly flammable and reacts violently with water.[1] The key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13291-18-4 | [1][4][5][6] |
| Molecular Formula | C₃H₅BrMg | [2][4][5][6] |
| Molecular Weight | 145.28 g/mol | [2][5][6][7] |
| IUPAC Name | bromo(prop-1-en-2-yl)magnesium | [4] |
| Synonyms | 1-Methylvinylmagnesium bromide, 2-Propen-2-ylmagnesium bromide | [8] |
| Appearance | White to orange crystalline powder or solution in THF/2-MeTHF | [1][7] |
| Boiling Point | 67 °C (for THF solution) | [7][8] |
| Density | ~0.94 g/mL at 20-25 °C (for THF solution) | [7][8] |
| Storage Temperature | 2-8°C | [1][7] |
| SMILES | CC(=C)[Mg]Br | [4] |
| InChI Key | LFTYALBVGVNGLI-UHFFFAOYSA-M | [4][8] |
Experimental Protocols
Synthesis of this compound
The preparation of this compound is a standard Grignard reaction, requiring anhydrous conditions to prevent the reagent from being quenched by water.[5]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
-
Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (e.g., 6.33 g).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (e.g., 20 ml) to cover the magnesium.
-
Initiation: Prepare a solution of 2-bromopropene (e.g., 20 ml) in anhydrous THF (e.g., 230 ml) and place it in the dropping funnel. Add a small volume (e.g., 10 ml) of this solution to the magnesium suspension. The reaction may need gentle heating to initiate, which is typically indicated by the disappearance of the shiny magnesium surface and the start of bubbling.
-
Addition: Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure all the magnesium has reacted.
-
Final Product: Cool the mixture to room temperature. The resulting grey-to-brown solution is this compound in THF, which can be titrated to determine its molarity (e.g., a typical preparation yields a solution of around 0.82 M).[5]
Application in Grignard Reaction
This compound is frequently used to introduce an isopropenyl group onto an electrophilic center, such as a carbonyl carbon.[3]
General Protocol:
-
An electrophile (e.g., an aldehyde, ketone, or ester) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath (0 °C).
-
The standardized this compound solution is added dropwise via a syringe or dropping funnel.
-
The reaction is stirred at 0 °C or allowed to warm to room temperature until completion (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
The product is then extracted using an organic solvent, dried, and purified by standard methods like column chromatography.
Conclusion
This compound is a fundamental Grignard reagent with a well-defined structure centered around a nucleophilic carbon-magnesium bond. Its physicochemical properties necessitate careful handling, particularly its reactivity with water and air. The straightforward, yet sensitive, synthesis protocol allows for its preparation in the lab, providing a powerful tool for synthetic chemists in academic and industrial research, including drug development, to construct complex molecular architectures.
References
- 1. Page loading... [guidechem.com]
- 2. Magnesium, bromo(1-methylethenyl)- | C3H5BrMg | CID 4187787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Buy Online [thermofisher.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 13291-18-4 [amp.chemicalbook.com]
- 8. This compound solution | Krackeler Scientific, Inc. [krackeler.com]
An In-depth Technical Guide to Isopropenylmagnesium Bromide: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr) is a valuable and versatile Grignard reagent in organic synthesis. It serves as a nucleophilic isopropenyl anion equivalent, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and handling. Detailed experimental protocols for its preparation and key reactions are presented, along with a summary of its physical and safety data.
Introduction
This compound is an organomagnesium halide, commonly classified as a Grignard reagent. Its utility in organic chemistry stems from the polarized carbon-magnesium bond, which imparts a highly nucleophilic character to the vinylic carbon. This reactivity allows for the construction of complex molecular architectures, particularly the introduction of the isopropenyl moiety, which is a precursor to ketones, tertiary alcohols, and other valuable functional groups. This guide is intended to be a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.
Chemical and Physical Properties
This compound is typically not isolated as a pure substance but is prepared and used as a solution in ethereal solvents, most commonly tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). The properties of these solutions are critical for their effective use.
Table 1: Physical Properties of this compound Solutions
| Property | 0.5 M solution in THF | 1.0 M solution in 2-MeTHF |
| Appearance | Colorless to yellowish liquid[1] | - |
| Boiling Point | 67 °C[1] | - |
| Density | 0.935 g/mL at 25 °C[1] | 0.970 g/mL |
| Flash Point | 2 °C (closed cup)[1] | 14 °C (closed cup) |
| Storage Temperature | 2-8 °C[2] | 2-8 °C[2] |
Table 2: General Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₅BrMg |
| Molecular Weight | 145.28 g/mol [3] |
| CAS Number | 13291-18-4[3] |
| Solubility | Soluble in ethers (e.g., THF, diethyl ether, 2-MeTHF).[1] Reacts violently with water.[4] |
| Stability | Air and moisture sensitive.[4] Commercial solutions in THF have a shelf life of approximately 12 months when stored properly under an inert atmosphere.[4] |
Synthesis and Handling
Synthesis of this compound
This compound is typically prepared by the reaction of 2-bromopropene (B1265445) with magnesium metal in an anhydrous ethereal solvent.
Experimental Protocol: Preparation of a ~0.8 M Solution of this compound in THF
-
Materials:
-
Magnesium turnings (6.33 g)
-
2-Bromopropene (20 mL)
-
Anhydrous tetrahydrofuran (THF) (250 mL)
-
A small crystal of iodine (as initiator)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with magnesium turnings.
-
A small crystal of iodine is added to the flask.
-
A solution of 2-bromopropene in anhydrous THF is prepared in the dropping funnel.
-
A small portion of the 2-bromopropene solution (approx. 10 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining 2-bromopropene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.
-
The mixture is then cooled to room temperature. The resulting grey to brownish solution of this compound is ready for use. The concentration is approximately 0.82 M.
-
Handling and Storage
This compound is highly reactive with water, oxygen, and carbon dioxide. Therefore, it must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) at all times. Solutions are typically stored in tightly sealed containers at 2-8 °C. Over time, the concentration of the Grignard reagent may decrease due to precipitation or reaction with trace impurities.
Determination of Concentration
The exact concentration of a freshly prepared or stored solution of this compound should be determined by titration prior to use. A common method involves titration with a standard solution of iodine.
Experimental Protocol: Titration with Iodine
-
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
Anhydrous THF
-
This compound solution (to be titrated)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
A flame-dried flask is charged with a precisely weighed amount of iodine and anhydrous lithium chloride.
-
Anhydrous THF is added to dissolve the solids.
-
The solution is cooled in an ice bath.
-
The this compound solution is added dropwise from a burette with vigorous stirring until the characteristic brown color of iodine disappears.
-
The volume of the Grignard reagent added is recorded. The molarity is calculated based on a 1:1 stoichiometry with iodine.
-
Reactivity and Synthetic Applications
This compound is a potent nucleophile that participates in a variety of carbon-carbon bond-forming reactions.
Reactions with Carbonyl Compounds
This compound readily adds to the carbonyl group of aldehydes, ketones, and esters to form alcohols after acidic workup. Reaction with ketones is a common method for the synthesis of tertiary alcohols.
Experimental Protocol: Synthesis of 2-Methyl-3-buten-2-ol from Acetone (B3395972)
-
Materials:
-
This compound solution in THF (e.g., 0.8 M)
-
Acetone
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask is charged with a solution of acetone in anhydrous THF under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
The this compound solution is added dropwise to the stirred acetone solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by distillation affords 2-methyl-3-buten-2-ol.
-
Ring-Opening of Epoxides
This compound reacts with epoxides in an Sₙ2-type mechanism. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of homoallylic alcohols after an aqueous workup.
Experimental Protocol: Reaction with Styrene (B11656) Oxide
-
Materials:
-
This compound solution in THF
-
Styrene oxide
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, a solution of styrene oxide in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography on silica (B1680970) gel yields the corresponding homoallylic alcohol.
-
Cross-Coupling Reactions
In the presence of a suitable transition metal catalyst (typically palladium or nickel), this compound can undergo cross-coupling reactions with organic halides (e.g., aryl or vinyl bromides) in what is known as a Kumada coupling. This allows for the formation of a C(sp²)-C(sp²) bond.
Experimental Protocol: Kumada Coupling with 4-Bromotoluene (B49008)
-
Materials:
-
This compound solution in THF
-
4-Bromotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
A Schlenk flask is charged with Pd(PPh₃)₄ and 4-bromotoluene under an inert atmosphere.
-
Anhydrous THF is added, and the mixture is stirred until the solids dissolve.
-
The this compound solution is added dropwise at room temperature.
-
The reaction mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography provides 4-isopropenyltoluene.
-
Safety Information
This compound is a highly reactive and hazardous substance. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.
-
Flammability: Highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously.[4]
-
Corrosivity: Causes severe skin burns and eye damage.[4]
-
Health Hazards: Harmful if swallowed. May cause respiratory irritation.[4]
-
Incompatibilities: Reacts violently with water, acids, and oxidizing agents.[1] It is also sensitive to air and carbon dioxide.[4]
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, and chemically resistant gloves are mandatory.
Conclusion
This compound is a powerful reagent for the introduction of the isopropenyl group in organic synthesis. Its reactivity with a broad range of electrophiles makes it an indispensable tool for the construction of complex molecules. A thorough understanding of its properties, preparation, and handling, as detailed in this guide, is essential for its safe and effective use in the research laboratory. Careful control of reaction conditions and the use of an inert atmosphere are paramount to achieving high yields and reproducible results.
References
An In-Depth Technical Guide to the Synthesis of Isopropenylmagnesium Bromide from 2-Bromopropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isopropenylmagnesium bromide, a vital Grignard reagent in organic synthesis. The document details the underlying chemical principles, optimized experimental protocols, and critical considerations for maximizing yield and purity. A comparative analysis of reaction parameters, including solvent effects, is presented to aid in procedural selection. Furthermore, this guide outlines potential side reactions and methods for the accurate determination of product concentration, ensuring reproducible and efficient synthesis for research and development applications.
Introduction
Grignard reagents, organomagnesium halides of the general formula R-Mg-X, are among the most versatile and widely utilized classes of reagents in synthetic organic chemistry. Their ability to form new carbon-carbon bonds by acting as potent carbon-based nucleophiles makes them indispensable tools in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. This compound, specifically, serves as a key synthetic intermediate, enabling the introduction of the isopropenyl moiety in various chemical transformations.
This guide focuses on the preparation of this compound from the reaction of 2-bromopropene (B1265445) with magnesium metal. The synthesis, while conceptually straightforward, requires careful control of reaction conditions to ensure high yields and minimize the formation of undesirable byproducts.
Reaction Principle and Stoichiometry
The formation of this compound proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromopropene. This reaction is typically carried out in an anhydrous ethereal solvent, which plays a crucial role in stabilizing the Grignard reagent through coordination.
Reaction:
CH₂(C=CH₂)Br + Mg → CH₂(C=CH₂)MgBr
Stoichiometry:
The reaction is typically performed with a slight excess of magnesium turnings to ensure complete conversion of the 2-bromopropene and to compensate for any passivated magnesium surface.
Comparative Data on Synthesis Parameters
The efficiency of this compound synthesis is influenced by several factors, most notably the choice of solvent. While tetrahydrofuran (B95107) (THF) is a conventional and effective solvent, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining prominence due to their improved safety profile and favorable process characteristics.
| Parameter | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Typical Yield | Good to Excellent | Good to Excellent, potentially higher due to reduced side reactions and easier work-up |
| Boiling Point | 66 °C | ~80 °C |
| Reaction Temperature | Typically at reflux (~66 °C) | Can be conducted at higher temperatures, potentially leading to faster reaction rates |
| Work-up | Miscible with water, can complicate aqueous extraction | Limited water miscibility, allowing for cleaner phase separation |
| Safety | Prone to peroxide formation | Lower tendency for peroxide formation compared to THF |
| "Green" Aspect | Petrochemical-based | Can be derived from renewable resources |
Detailed Experimental Protocols
Synthesis of this compound in Tetrahydrofuran
This protocol is adapted from established literature procedures.[1]
Materials:
-
Magnesium turnings (6.33 g)
-
2-Bromopropene (20 mL)
-
Anhydrous Tetrahydrofuran (THF) (250 mL)
-
Iodine crystal (optional, as an initiator)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the magnesium turnings to the three-necked flask. If the magnesium is not highly reactive, a small crystal of iodine can be added to activate the surface.
-
Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 20 mL of 2-bromopropene in 230 mL of anhydrous THF. Add approximately 10 mL of the 2-bromopropene solution to the magnesium suspension with gentle heating.
-
Propagation: The initiation of the reaction is indicated by the disappearance of the iodine color (if used) and the onset of gentle reflux. Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.
-
Cooling and Storage: Allow the reaction mixture to cool to room temperature. The resulting greyish solution of this compound is ready for use or can be stored under an inert atmosphere. The concentration of the prepared solution is approximately 0.82 M.[1]
Determination of this compound Concentration by Titration
Accurate determination of the Grignard reagent concentration is crucial for stoichiometric control in subsequent reactions. Titration is a reliable method for this purpose.
Materials:
-
Anhydrous toluene (B28343) or THF
-
Salicylaldehyde (B1680747) phenylhydrazone
-
The prepared this compound solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of salicylaldehyde phenylhydrazone in anhydrous toluene or THF.
-
Titrate this solution with the prepared this compound solution until a persistent color change from yellow to orange-red is observed.
-
The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (1:1) and the volumes and concentrations of the reactants used.
Potential Side Reactions
Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the desired product.
-
Wurtz Coupling: The reaction of the formed Grignard reagent with unreacted 2-bromopropene can lead to the formation of a dimeric byproduct, 2,3-dimethyl-1,3-butadiene. This is a common side reaction in Grignard syntheses.
-
Reaction with Protic Species: Grignard reagents are highly basic and will react with any protic species present, such as water or alcohols. This underscores the importance of using anhydrous solvents and maintaining a dry reaction environment.
-
Reaction with Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent. Therefore, maintaining an inert atmosphere throughout the synthesis and storage is critical.
Characterization
While the concentration is typically determined by titration, spectroscopic methods can be used for structural confirmation. Due to the reactive nature of Grignard reagents, in-situ analysis is often preferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the this compound. The expected chemical shifts would be influenced by the solvent and the complex equilibrium between the monomeric and dimeric forms of the Grignard reagent (Schlenk equilibrium). In THF-d8, the vinyl protons are expected to appear in the vinylic region of the ¹H NMR spectrum, and the corresponding carbons in the olefinic region of the ¹³C NMR spectrum.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a fundamental and valuable procedure for synthetic chemists. By carefully controlling reaction conditions, particularly the exclusion of water and oxygen, and by selecting an appropriate solvent system, high yields of this versatile Grignard reagent can be reliably obtained. The use of greener solvents like 2-MeTHF offers significant advantages in terms of safety and environmental impact without compromising synthetic efficiency. Accurate determination of the reagent's concentration is paramount for its effective use in subsequent synthetic transformations. This guide provides the necessary technical details to empower researchers in the successful and reproducible synthesis of this compound.
References
An In-depth Technical Guide to PK-11195: Properties, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK-11195, with the CAS number 85532-75-8, is a high-affinity antagonist for the Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR).[1][2][3] This isoquinoline (B145761) carboxamide derivative has become an invaluable tool in a multitude of research areas, particularly in the fields of neuroinflammation, oncology, and cellular apoptosis.[4][5][6] Its ability to bind selectively to TSPO, a protein primarily located on the outer mitochondrial membrane, allows for the interrogation of various physiological and pathological processes.[1][7] This technical guide provides a comprehensive overview of the chemical and physical properties of PK-11195, its mechanism of action, detailed experimental protocols, and a list of reputable suppliers.
Chemical and Physical Properties
PK-11195, chemically known as 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is a synthetic, solid compound at room temperature.[1][2] It is characterized by its high lipophilicity, which facilitates its passage across cellular membranes.[8]
| Property | Value | References |
| CAS Number | 85532-75-8 | [1] |
| Molecular Formula | C₂₁H₂₁ClN₂O | [1] |
| Molecular Weight | 352.86 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | >98% (HPLC) | [2][3] |
| Solubility | Soluble in DMSO to 100 mM, Soluble in ethanol (B145695) to 50 mM | [1][2] |
| Storage | Store at room temperature. | [2] |
| SMILES | CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | [1] |
| InChIKey | RAVIZVQZGXBOQO-UHFFFAOYSA-N | [1] |
Mechanism of Action and Signaling Pathways
PK-11195 exerts its biological effects primarily through its interaction with the 18 kDa Translocator Protein (TSPO).[5][7] TSPO is a highly conserved protein found in the outer mitochondrial membrane of various tissues, with particularly high expression in steroidogenic tissues, and glial cells in the central nervous system.[1]
Modulation of Mitochondrial Function and Apoptosis
PK-11195's binding to TSPO can modulate mitochondrial functions, including the mitochondrial permeability transition pore (MPTP), which plays a crucial role in apoptosis.[4] At micromolar concentrations, PK-11195 has been shown to induce apoptosis in various cancer cell lines.[4] This pro-apoptotic effect is believed to be mediated, at least in part, by its influence on the MPTP, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent caspase activation.[9]
References
- 1. PK11195, benzodiazepine receptor antagonist (CAS 85532-75-8) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PK 11195 | CAS 85532-75-8 | PK11195 | Tocris Bioscience [tocris.com]
- 4. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PK 11195 - Wikipedia [en.wikipedia.org]
- 8. BioKB - Relationship - PK-11195 - activates - TSPOB_HUMAN [biokb.lcsb.uni.lu]
- 9. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
isopropenylmagnesium bromide mechanism of Grignard reaction
An In-depth Technical Guide on the Core Mechanism of the Grignard Reaction with Isopropenylmagnesium Bromide
Introduction
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1] Grignard reagents (RMgX) are powerful nucleophiles capable of reacting with a wide array of electrophiles, most notably the carbonyl group of aldehydes, ketones, and esters.[2] This guide provides a detailed examination of the reaction mechanism, focusing specifically on this compound, an important alkenyl Grignard reagent.[3][4] Alkenyl Grignard reagents are valuable for introducing vinyl groups, which can be further functionalized.
This document will explore the complex nature of the Grignard reagent in solution, delve into the competing mechanistic pathways—the polar (nucleophilic) mechanism and the single-electron transfer (SET) mechanism—and discuss the factors that govern reactivity, regioselectivity with unsaturated carbonyls, and stereochemical outcomes. Quantitative data and detailed experimental protocols are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Nature of the Reagent in Solution: The Schlenk Equilibrium
A Grignard reagent in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) is not a simple monomeric species (RMgX). Instead, it exists in a dynamic equilibrium involving several species, known as the Schlenk equilibrium.[5][6] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[7][8]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent, the nature of the organic group (R), the halogen (X), and the concentration.[6][9] In THF, the equilibrium tends to favor the formation of R₂Mg and MgX₂, whereas in diethyl ether, the RMgX form is often predominant.[10][11] The various species present in solution, including monomers, dimers, and other aggregates, can all be reactive, and their relative concentrations can impact the overall reaction kinetics and mechanism.[10][12] Computational studies have shown that the solvent plays a critical role, not just in stabilization, but by actively participating in the coordination sphere of the magnesium center, facilitating the bond cleavage and formation processes that define the equilibrium.[1][11]
Caption: The Schlenk equilibrium for a Grignard reagent in solution.
Core Mechanistic Pathways
The addition of a Grignard reagent to a carbonyl compound is generally understood to proceed via two primary, and sometimes competing, mechanisms: a polar (nucleophilic) pathway and a single-electron transfer (SET) radical pathway.[10][13] The dominant mechanism is dictated by factors such as the reduction potential of the carbonyl substrate, the oxidation potential of the Grignard reagent, steric hindrance, and the solvent.[10][14]
The Polar (Nucleophilic) Mechanism
For the majority of Grignard reactions, especially with simple aldehydes and alkyl ketones, the polar mechanism is the accepted pathway.[15][16] In this mechanism, the carbon atom bound to magnesium, which is highly nucleophilic, directly attacks the electrophilic carbonyl carbon.[2][13] This addition is believed to proceed through a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen.[13][17] This concerted, two-electron process results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product.[2]
Caption: The polar (nucleophilic) mechanism of the Grignard reaction.
The Single-Electron Transfer (SET) Mechanism
An alternative pathway, the single-electron transfer (SET) mechanism, becomes significant for substrates with low reduction potentials, such as aromatic ketones (e.g., benzophenone), or with sterically hindered reagents and substrates.[10][17] This mechanism involves the transfer of a single electron from the Grignard reagent to the carbonyl compound, generating a radical anion (ketyl) and a radical cation.[18] The radical cation quickly collapses to form an alkyl radical and MgX⁺. The alkyl radical then couples with the ketyl radical to form the magnesium alkoxide.[10]
Evidence for the SET mechanism includes the detection of radical coupling side products and the identification of ketyl radicals by electron spin resonance (ESR) spectroscopy in certain Grignard reactions.[10][13] However, studies using radical clocks have shown that for additions to most aliphatic aldehydes and ketones, the SET pathway is not a significant contributor to product formation.[15][16]
Caption: The single-electron transfer (SET) mechanism of the Grignard reaction.
Reactivity with α,β-Unsaturated Carbonyl Compounds
When this compound reacts with an α,β-unsaturated aldehyde or ketone, two primary modes of addition are possible: 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon).[19] The ratio of these products depends on factors like steric hindrance, the nature of the Grignard reagent, the substrate, and the reaction conditions.
-
1,2-Addition: This pathway is kinetically favored and typically predominates with aldehydes and less hindered ketones. It leads to the formation of an allylic alcohol.[19]
-
1,4-Addition: This pathway is often thermodynamically favored and becomes more significant with more sterically hindered ketones. The initial product is a magnesium enolate, which is then protonated during workup to yield a ketone.[20] The addition of catalytic amounts of copper(I) salts can dramatically favor the 1,4-addition pathway.
Caption: Competing 1,2- (direct) and 1,4- (conjugate) addition pathways.
Quantitative Analysis of Reaction Parameters
The kinetics of Grignard reactions can be complex due to the Schlenk equilibrium and the potential for multiple reactive species.[21] Reaction rates are influenced by the substrate, reagent, solvent, and temperature. While specific kinetic data for this compound is not widely published, general principles can be illustrated with representative data from analogous systems.
Table 1: Relative Rates of Grignard Reactions with Benzophenone
| Grignard Reagent | Relative Rate (k_rel) | Dominant Mechanism |
| Methylmagnesium Bromide | 1.0 | Polar |
| Ethylmagnesium Bromide | ~0.8 | Polar |
| Isopropylmagnesium Bromide | ~0.1 | Polar/SET mix |
| tert-Butylmagnesium Chloride | ~0.01 | SET |
| Allylmagnesium Bromide | >1000 | Polar |
Note: Data is illustrative, based on general reactivity trends. Allyl and vinyl Grignards are known to be highly reactive.[22]
Table 2: Product Distribution in the Reaction of Grignard Reagents with Cyclohex-2-en-1-one
| Grignard Reagent | Additive | Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) |
| CH₃MgBr | None | 0 | 75 | 23 |
| CH₃MgBr | CuI (5 mol%) | 0 | <5 | >95 |
| PhenylMgBr | None | 0 | 55 | 42 |
| IsopropenylMgBr | None | 0 | ~80-90 | ~10-20 |
Note: Data for this compound is estimated based on its character as a "hard" nucleophile, which generally favors 1,2-addition in the absence of copper catalysts.
Stereochemistry of the Addition
When a Grignard reagent adds to a prochiral ketone or aldehyde, a new stereocenter is created.[23] The stereochemical outcome of the reaction is often predictable using models like Cram's Rule and the Felkin-Anh model, which consider the steric and electronic effects of the substituents adjacent to the carbonyl group.[13][24] The nucleophile preferentially attacks the carbonyl carbon from the less sterically hindered face.[25][26] For cyclic ketones, attack generally occurs from the less hindered face, often leading to the formation of the thermodynamically more stable alcohol (e.g., equatorial attack on a cyclohexanone).[24]
Experimental Protocol: Synthesis of 2-methyl-1-phenylprop-2-en-1-ol
This section provides a representative experimental protocol for the reaction of this compound with benzaldehyde (B42025).
Objective: To synthesize 2-methyl-1-phenylprop-2-en-1-ol via the Grignard addition of this compound to benzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A single crystal of iodine is added to activate the magnesium surface. Anhydrous THF is added to cover the magnesium. A solution of 2-bromopropene (1.0 eq) in anhydrous THF is placed in the dropping funnel.
-
A small portion of the 2-bromopropene solution is added to the magnesium suspension. The reaction is initiated, which is often indicated by gentle refluxing and the disappearance of the iodine color. The remaining 2-bromopropene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the this compound.
-
Addition to Aldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde (0.9 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup (Quench): The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The final product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
References
- 1. rasayanika.com [rasayanika.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 13291-18-4: this compound solution [cymitquimica.com]
- 5. fiveable.me [fiveable.me]
- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 7. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Grignard reaction - Wikipedia [en.wikipedia.org]
- 14. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]
- 15. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Stereochemistry of the carbonyl group - Chemistry Revision Site [ueache.weebly.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Isopropenylmagnesium Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of isopropenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. Understanding its solubility is paramount for reaction optimization, safety, and scalability in research and pharmaceutical development.
Introduction to this compound
This compound (CH₂=C(CH₃)MgBr) is an organometallic compound widely utilized for creating carbon-carbon bonds.[1] Like other Grignard reagents, its reactivity and utility are highly dependent on the choice of solvent, which not only dissolves the reagent but also plays a critical role in its formation and stability.[2] Ethereal solvents are particularly effective due to their ability to solvate and stabilize the magnesium center.[2]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, a practical understanding of its solubility can be derived from the concentrations of commercially available solutions. These concentrations represent stable solutions under specific storage conditions and serve as a reliable indicator of minimum solubility.
Table 1: Practical Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Commercially Available Concentrations (Molarity, M) |
| Tetrahydrofuran (THF) | C₄H₈O | 0.5 M[3], 1.0 M |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | C₅H₁₀O | 1.0 M[4][5], 1.5 M |
| Diethyl Ether | (C₂H₅)₂O | Data not available in the form of specific molarity, but it is a commonly used solvent for Grignard reagents.[6][7] |
Note: The listed concentrations are indicative of solubility under standard storage temperatures (typically 2-8°C).
Factors Influencing Solubility
The solubility of Grignard reagents, including this compound, is governed by several factors:
-
Solvent Polarity and Coordinating Ability: Ethereal solvents like THF and diethyl ether are excellent for Grignard reagents because the lone pairs of electrons on the oxygen atom can coordinate with the electron-deficient magnesium atom, forming a stable complex.[2] This solvation is crucial for dissolving the organomagnesium species.
-
The Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium with their corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium, which is influenced by the solvent, temperature, and concentration, affects the overall solubility of the magnesium-containing compounds.[2]
-
Temperature: While specific data is scarce, the solubility of most solids in liquids increases with temperature. However, for Grignard reagents, thermal stability also becomes a concern at elevated temperatures. For practical purposes, these reagents are typically prepared and used at temperatures ranging from 0°C to the boiling point of the solvent.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This procedure should be performed by trained personnel under strict anhydrous and inert atmosphere conditions.
Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
Magnesium turnings
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Iodine crystal (as an initiator)
-
Anhydrous, inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, condenser), all oven-dried
-
Magnetic stirrer and heat source
-
Apparatus for filtration under inert atmosphere
-
Titration setup for determining the concentration of the Grignard reagent
Methodology:
-
Apparatus Setup: Assemble the reaction apparatus consisting of a three-necked flask equipped with a condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried to remove any traces of moisture.
-
Initiation of Grignard Formation: Place magnesium turnings in the reaction flask and flush the system with inert gas. Add a small crystal of iodine.
-
Preparation of Saturated Solution:
-
Slowly add a solution of 2-bromopropene in the chosen anhydrous solvent to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
Continue adding the 2-bromopropene solution until an excess of solid this compound precipitates, indicating a saturated solution.
-
Stir the resulting slurry at a constant temperature for a sufficient time to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Allow the solid to settle.
-
Carefully extract a known volume of the supernatant liquid using a syringe, ensuring no solid particles are withdrawn. This must be done under an inert atmosphere.
-
Quench the sample in a known excess of a standard acid solution (e.g., HCl).
-
Determine the concentration of the Grignard reagent in the sample by back-titration of the excess acid with a standardized base solution.
-
-
Calculation of Solubility: From the determined concentration (in Molarity) of the saturated solution, calculate the solubility in grams per 100 mL of the solvent.
Visualizations
Diagram 1: Generalized Experimental Workflow for Grignard Reagent Preparation
Caption: A flowchart illustrating the key steps in the preparation of a Grignard reagent.
Diagram 2: The Schlenk Equilibrium for this compound
Caption: A diagram representing the Schlenk equilibrium for Grignard reagents in solution.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. This compound, 0.5M solution in THF, AcroSeal™ | Fisher Scientific [fishersci.ca]
- 4. イソプロペニルマグネシウムブロミド 溶液 1.0 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 1.0M 2-methyltetrahydrofuran 13291-18-4 [sigmaaldrich.com]
- 6. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 7. americanelements.com [americanelements.com]
An In-depth Technical Guide to the Safe Handling of Isopropenylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling protocols for isopropenylmagnesium bromide, a highly reactive Grignard reagent commonly used in organic synthesis. Due to its hazardous nature, strict adherence to established safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound is a hazardous chemical that presents multiple risks. It is typically supplied as a solution in an ether solvent, such as tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which contributes significantly to its hazard profile.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H260: In contact with water releases flammable gases which may ignite spontaneously.[2]
-
H302: Harmful if swallowed.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H335: May cause respiratory irritation.
-
H336: May cause drowsiness or dizziness.
-
H351: Suspected of causing cancer (due to the solvent, THF).
-
EUH019: May form explosive peroxides.
The primary dangers associated with this reagent are its extreme reactivity with water and air, high flammability, and corrosivity.[3]
Quantitative Safety and Physical Data
The physical and safety properties of this compound solutions are summarized below. Note that properties like flash point and density are highly dependent on the solvent and concentration.
| Property | Value | Source(s) |
| Chemical Formula | CH₂=C(CH₃)MgBr | |
| CAS Number | 13291-18-4 | [3][4] |
| UN Number | 3399 | [4] |
| Hazard Class | 4.3 (Substances which, in contact with water, emit flammable gases) | |
| Subsidiary Risk | 3 (Flammable Liquid) | |
| Packing Group | I | |
| Flash Point | 2 °C (35.6 °F) for 0.5M in THF14 °C (57.2 °F) for 1.0M in 2-MeTHF-30 °C (-22.0 °F) for 0.75M in THF | [1] |
| Boiling Point | ~67 °C (as 0.5M solution in THF) | |
| Density | 0.935 g/mL at 25 °C (for 0.5M in THF)0.970 g/mL (for 1.0M in 2-MeTHF)0.982 g/mL at 25 °C (for 0.75M in THF) | [5] |
| Storage Temperature | 2-8°C recommended for some solutions | [5] |
| Stability | Air and moisture sensitive; reacts violently with water.[1][3] May form explosive peroxides upon storage, especially when the solvent (THF) is present.[1] The product is chemically stable under standard ambient conditions. |
Detailed Experimental Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a research laboratory setting.
3.1. Pre-Experiment Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the scale, reagents, and potential side reactions.
-
Location and Equipment:
-
All work must be performed in a properly operating chemical fume hood with a chemical-resistant surface.[6]
-
Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Remove all sources of ignition (open flames, hot plates, steam baths) and incompatible materials from the work area.[1][6]
-
Use spark-proof and explosion-proof equipment.[1][8] Ground all metal equipment to prevent static discharge.[1][9]
-
Have appropriate firefighting media readily available: a Class D fire extinguisher (for reactive metals), dry sand, or soda ash.[6] DO NOT have a water or CO₂ extinguisher nearby as the primary option.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly sealed chemical safety goggles and a full-face shield.[10]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber or appropriate laminate gloves). Inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: Wear a flame-retardant lab coat over clothing made of natural fibers (e.g., cotton). Do not wear synthetic clothing.
-
-
Glassware and Reagents:
-
All glassware must be oven- or flame-dried immediately before use to remove any traces of moisture.
-
Assemble the reaction apparatus and purge thoroughly with an inert gas (e.g., nitrogen or argon). Maintain a positive pressure of inert gas throughout the experiment.[10]
-
3.2. Reagent Transfer
-
Never work alone. Ensure a trained colleague is aware of the procedure and is present in the vicinity.[6]
-
This compound is typically supplied in a Sure/Seal™ bottle or similar air-exclusion container.
-
For transferring the reagent, use a clean, dry syringe or a cannula.
-
Before drawing the liquid, flush the syringe with inert gas.
-
Insert the needle through the septum of the reagent bottle. A second needle connected to the inert gas line should also be inserted to equalize the pressure and prevent a vacuum from forming.
-
Slowly draw the required amount of the reagent into the syringe.
-
Carefully withdraw the syringe and immediately insert it into the reaction vessel through a septum, adding the reagent slowly and controllably.
3.3. Reaction Quenching
-
Grignard reactions are typically quenched by the slow, controlled addition of the reaction mixture to a separate flask containing a quenching solution.
-
Never add the quenching solution (especially water or protic solvents) directly to the Grignard reagent. This can cause a violent, exothermic reaction.[3]
-
A common and safer quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), often cooled in an ice bath.
-
Perform the quench slowly with vigorous stirring, ensuring the temperature of the quenching mixture does not rise uncontrollably.
3.4. Spill and Emergency Procedures
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
Remove all ignition sources.
-
If the spill is small, cover it with a dry, inert absorbent material such as dry sand, soda ash, or a specialized Grignard spill absorbent.[6] Do not use combustible absorbents like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a tightly sealed container for disposal.
-
Do not use water to clean the spill area. [1]
-
-
Fire:
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes, then seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
3.5. Storage and Disposal
-
Storage: Store containers in a cool, dry, well-ventilated, flammables-designated area.[1][8] Keep containers tightly sealed under an inert gas like nitrogen or argon.[6] Protect from moisture, heat, and ignition sources.[1] Containers should be dated upon receipt and opening to monitor for potential peroxide formation.[1]
-
Disposal: All waste containing this compound must be treated as hazardous. Quench any unreacted reagent before disposal. Dispose of all materials in accordance with local, state, and federal regulations.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 13291-18-4 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthonix, Inc > Grignards and Zincs > 13291-18-4 | this compound, 1.5M in 2-MeTHF [synthonix.com]
- 5. イソプロピルマグネシウム ブロミド 溶液 0.75 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. home.miracosta.edu [home.miracosta.edu]
An In-depth Technical Guide to Isopropenylmagnesium Bromide: Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr), a prominent member of the vinyl Grignard reagent family, has carved a significant niche in organic synthesis since its likely inception in the mid-20th century. This organometallic compound serves as a powerful nucleophilic isopropenyl anion equivalent, enabling the formation of crucial carbon-carbon bonds. Its utility is particularly highlighted in the stereoselective synthesis of complex molecules, including key intermediates for pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its preparation, and an examination of its reaction mechanisms and applications in drug development.
Discovery and History
The development of Grignard reagents by François Auguste Victor Grignard in 1900 revolutionized organic chemistry. However, the synthesis of vinylic Grignard reagents, such as this compound, remained a challenge for several decades. The breakthrough in this area is largely attributed to the pioneering work of Professor Henri Normant in the 1950s. While a singular publication marking the definitive "discovery" of this compound is not readily identifiable, Normant's extensive research into the preparation and reactivity of vinylmagnesium halides using tetrahydrofuran (B95107) (THF) as a solvent laid the foundational groundwork. His publications in Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences during this period, particularly around 1954, detailed the successful preparation of vinylmagnesium bromide, making it highly probable that the synthesis of its isopropenyl analog was first achieved by his research group around the same time. This innovation opened new avenues for the introduction of vinylic moieties in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃H₅BrMg |
| Molecular Weight | 145.28 g/mol |
| CAS Number | 13291-18-4 |
| Appearance | Typically a solution in THF, ranging from colorless to yellow or brown. |
| Boiling Point | ~67 °C (of 0.5 M solution in THF) |
| Density | ~0.935 g/mL at 25 °C (of 0.5 M solution in THF) |
| Solubility | Soluble in ethers (e.g., THF, diethyl ether). Reacts violently with water. |
Experimental Protocols: Synthesis of this compound
The most common and reliable method for the preparation of this compound involves the reaction of 2-bromopropene (B1265445) with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF).
Standard Laboratory Protocol
This protocol is adapted from established procedures for the synthesis of Grignard reagents.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 6.33 g | 0.26 |
| 2-Bromopropene | 120.98 | 20 mL (26.8 g) | 0.22 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 250 mL | - |
| Iodine (optional, as initiator) | 253.81 | 1-2 small crystals | - |
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Initiation: The magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A small portion (e.g., 10 mL) of a solution of 2-bromopropene in 230 mL of anhydrous THF is added to the magnesium.
-
Reaction: The mixture is gently heated to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling. Once the reaction has started, the remaining 2-bromopropene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion and Standardization: After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete consumption of the magnesium. The solution is then cooled to room temperature. The resulting Grignard reagent is a grayish solution. The concentration of the this compound solution can be determined by titration, for example, against a standard solution of sec-butanol in xylene with 1,10-phenanthroline (B135089) as an indicator. A typical concentration obtained from this procedure is approximately 0.82 M.[1]
Reaction Mechanisms and Stereoselectivity
This compound acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. Its primary mode of reaction is the nucleophilic addition to electrophilic centers, most notably carbonyl groups.
Nucleophilic Addition to Carbonyls
The general mechanism involves the attack of the isopropenyl carbanion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent acidic workup protonates the magnesium alkoxide to yield the corresponding alcohol.
Caption: Nucleophilic addition of this compound to a carbonyl group.
Stereoselectivity: Felkin-Anh and Chelation Models
When this compound reacts with chiral α-substituted carbonyl compounds, the stereochemical outcome can often be predicted using the Felkin-Anh model. This model posits that the nucleophile attacks the carbonyl group from the face opposite to the largest substituent at the α-carbon.
Caption: Felkin-Anh model predicts the major diastereomer.
In cases where the α-substituent is a heteroatom (e.g., oxygen or nitrogen), a chelation control model may operate. If the magnesium ion can coordinate with both the carbonyl oxygen and the α-heteroatom, it locks the conformation of the substrate, leading to nucleophilic attack from the less hindered face, which may be different from the prediction of the Felkin-Anh model.
Caption: Chelation control can dictate stereoselectivity.
Applications in Drug Development and Total Synthesis
This compound is a valuable reagent in the synthesis of several biologically active molecules.
Zofenopril (B1663440)
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[2][3][4] The synthesis of zofenopril involves a key step where this compound is used to introduce the isopropenyl group.
(S)-(−)-Phosphonotrixin
Phosphonotrixin is a natural product with herbicidal and antibiotic properties.[5][6][7] Its synthesis has been accomplished using this compound in a crucial C-C bond-forming step.[8] Phosphonotrixin exhibits its herbicidal activity by inhibiting the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase in the riboflavin (B1680620) biosynthesis pathway.[5]
(+)-Desepoxyasperdiol and Desoxyepothilone B
The total synthesis of complex natural products such as (+)-desepoxyasperdiol and the anticancer agent desoxyepothilone B also utilizes this compound.[8] Desoxyepothilone B is a microtubule-stabilizing agent that has shown efficacy against tumor xenografts that are resistant to paclitaxel (B517696).[6][9][10] In these syntheses, the reagent is employed for the stereoselective addition of the isopropenyl moiety to complex intermediates.
The workflow for the application of this compound in the synthesis of a key intermediate for these complex molecules can be generalized as follows:
Caption: Generalized workflow in total synthesis.
Conclusion
This compound, a legacy of the pioneering work on vinylic Grignard reagents, continues to be an indispensable tool in modern organic synthesis. Its ability to deliver the isopropenyl nucleophile with high reactivity and, in many cases, predictable stereoselectivity, makes it a reagent of choice for the construction of complex molecular architectures. The applications of this compound in the synthesis of pharmaceuticals underscore its importance in drug discovery and development. Future research will likely continue to expand the utility of this versatile reagent in novel synthetic methodologies.
References
- 1. The herbicidal natural product phosphonothrixin is an inhibitor of the riboflavin biosynthetic enzyme L‐3,4‐dihydroxy‐2‐butanone‐4‐phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Zofenopril - Wikipedia [en.wikipedia.org]
- 4. Zofenopril | C22H23NO4S2 | CID 92400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The herbicidal natural product phosphonothrixin is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Phosphonothrixin, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis, discovery, and development of a highly promising class of microtubule stabilization agents: curative effects of desoxyepothilones B and F against human tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desoxyepothilone B is curative against human tumor xenografts that are refractory to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Theoretical Underpinnings of Isopropenylmagnesium Bromide Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropenylmagnesium bromide, a prominent member of the Grignard reagent family, plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its stability is a critical factor influencing reactivity, yield, and safety in chemical processes. This technical guide delves into the theoretical calculations that underpin the stability of this compound. While direct computational thermochemical data for this compound is not extensively available in the literature, this guide synthesizes findings from theoretical studies on closely related vinyl and alkyl Grignard reagents to provide a comprehensive understanding of the factors governing its stability. We will explore the complex solution-state behavior, including the Schlenk equilibrium and the profound influence of solvent coordination, through the lens of Density Functional Theory (DFT) and ab initio molecular dynamics simulations.
Introduction to Grignard Reagent Stability
A key aspect of Grignard reagent behavior in ethereal solvents is the Schlenk equilibrium , a disproportionation reaction where the alkylmagnesium halide exists in equilibrium with its corresponding dialkylmagnesium and magnesium dihalide species.[2][3][4] This dynamic equilibrium significantly influences the composition of the Grignard solution and, consequently, its reactivity and stability.
Theoretical Methodologies for Stability Assessment
The transient and highly reactive nature of Grignard reagents makes experimental characterization of all solution species challenging. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), has emerged as a powerful tool to elucidate the structures, energetics, and dynamics of these complex systems.[2][3]
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] For Grignard reagents, DFT calculations are employed to determine:
-
Optimized geometries: Predicting bond lengths, bond angles, and dihedral angles of the various species in solution.
-
Thermodynamic properties: Calculating enthalpies of formation, Gibbs free energies, and reaction energies for processes like the Schlenk equilibrium.
-
Bond Dissociation Energies (BDEs): Quantifying the strength of the C-Mg bond, a key indicator of thermal stability.
Ab Initio Molecular Dynamics (AIMD)
AIMD simulations provide a dynamic picture of the Grignard reagent in solution, explicitly accounting for the motion of solvent molecules and their direct role in chemical transformations.[3][4] This method is particularly valuable for studying:
-
Solvation structures: Determining the coordination number and geometry of solvent molecules (typically THF or diethyl ether) around the magnesium center.
-
The Schlenk equilibrium mechanism: Mapping the energy landscape and identifying the transition states involved in the ligand exchange processes.
Factors Influencing the Stability of this compound
The stability of this compound is governed by a combination of electronic effects, steric factors, and the solution-state environment.
The Schlenk Equilibrium
The Schlenk equilibrium for this compound can be represented as follows:
The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group. Computational studies on other Grignard reagents have shown that the formation of dimeric, bridged species is a crucial aspect of this equilibrium.[2]
// Invisible nodes and edges for spacing {rank=same; A; B; C;} } caption: The Schlenk Equilibrium for Grignard Reagents.
Solvation Effects
Solvent molecules, typically tetrahydrofuran (B95107) (THF) or diethyl ether, play a critical role in stabilizing Grignard reagents by coordinating to the electron-deficient magnesium center.[3][4] AIMD simulations have revealed that the dynamics of the solvent shell are not merely passive but are integral to the mechanism of the Schlenk equilibrium.[3][4] The number of coordinating solvent molecules can influence the reactivity and stability of the Grignard species.
// Central Grignard Reagent RMgX [label="R-Mg-X", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solvent Molecules THF1 [label="THF"]; THF2 [label="THF"]; THF3 [label="THF"];
// Edges representing coordination RMgX -> THF1; RMgX -> THF2; RMgX -> THF3; } caption: Solvation of a Grignard Reagent by THF Molecules.
Quantitative Theoretical Data
Table 1: Calculated C-Mg Bond Dissociation Energies (BDEs) of Selected Grignard Reagents
| Grignard Reagent | R Group | C-Mg BDE (kcal/mol) | Computational Method | Reference |
| Methylmagnesium Bromide | CH₃ | 61.0 | Experimental | [6] |
| Ethenylmagnesium Chloride | CH₂=CH | (Not explicitly found) | DFT | [7] |
| Neopentylmagnesium Bromide | (CH₃)₃CCH₂ | 54.5 | Experimental | [6] |
Note: The BDE for ethenylmagnesium chloride was part of a comparative stability study, but a specific numerical value was not provided in the abstract.[7]
Table 2: Calculated Relative Stabilities of Grignard Reagent Species in THF
| Species | Relative Free Energy (kcal/mol) | Computational Method | Reference |
| CH₃MgCl(THF)₂ | 0.0 | AIMD | [6] |
| Mg(CH₃)₂(THF)₂ + MgCl₂(THF)₃ | ~ -1.6 to -2.8 | AIMD | [6] |
These tables highlight the kind of quantitative data that can be obtained from theoretical calculations and provide a basis for understanding the relative stability of different Grignard reagents and their associated species in solution.
Experimental Protocols
The synthesis of Grignard reagents requires anhydrous conditions to prevent their reaction with water.
Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
All glassware is dried in an oven and assembled under an inert atmosphere.
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A small crystal of iodine is added to the magnesium.
-
A solution of 2-bromopropene in anhydrous THF is prepared in the dropping funnel.
-
A small portion of the 2-bromopropene solution is added to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle heating may be required.
-
Once the reaction has started, the remaining 2-bromopropene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction.
-
The resulting solution of this compound is cooled to room temperature and is ready for use.
Conclusion
The stability of this compound is a multifaceted property that is best understood through the application of modern computational chemistry techniques. While direct quantitative data for this specific reagent is sparse, theoretical studies on analogous systems provide a robust framework for comprehending its behavior. The dynamic Schlenk equilibrium and the crucial role of solvent coordination are central to its stability profile. Future computational work focusing specifically on this compound would be invaluable for providing precise thermochemical data, which would further aid in the optimization of synthetic protocols and the development of safer, more efficient chemical processes.
References
- 1. Determination of the Stability of the AIO+ Complex in Alkali Halide Melts* | Semantic Scholar [semanticscholar.org]
- 2. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Computational Study on Destabilizing Effects on Grignard Reagents | Journal of Student-Scientists' Research [journals.gmu.edu]
Spectroscopic and Synthetic Profile of Isopropenylmagnesium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic protocols for isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr), a valuable Grignard reagent in organic synthesis. Due to the limited availability of published experimental spectroscopic data for this specific reagent, this guide presents predicted data based on analogous compounds and general principles of organometallic spectroscopy. Detailed experimental procedures for the synthesis and spectroscopic analysis of such air- and moisture-sensitive compounds are also provided to facilitate its safe and effective use in a laboratory setting.
Spectroscopic Data
The spectroscopic data for this compound is crucial for its characterization and for monitoring its formation and subsequent reactions. As a Grignard reagent, its spectroscopic features are influenced by the presence of the electropositive magnesium atom and the solvent, typically tetrahydrofuran (B95107) (THF), which coordinates to the magnesium center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in THF-d₈
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| ¹H | =CH ₂ (vinylic) | 4.5 - 5.5 | Singlet (broad) | - |
| ¹H | =CH ₂ (vinylic) | 4.5 - 5.5 | Singlet (broad) | - |
| ¹H | -CH ₃ (methyl) | 1.8 - 2.2 | Singlet | - |
| ¹³C | C =CH₂ (quaternary vinylic) | 150 - 160 | Singlet | - |
| ¹³C | C=C H₂ (vinylic) | 100 - 110 | Triplet (from ¹JCH) | ~150-160 |
| ¹³C | -C H₃ (methyl) | 20 - 25 | Quartet (from ¹JCH) | ~125-135 |
Note: The vinylic proton signals in Grignard reagents are often broadened. The chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The solvent signals for THF-d₈ will also be present in the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound in a THF solution will be dominated by the vibrational modes of the isopropenyl group, the C-Mg bond, and the coordinating THF solvent.
Table 2: Predicted Infrared Absorption Frequencies for this compound in THF Solution
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3080 | C-H stretch | =C-H (vinylic) | Medium |
| 2970, 2885 | C-H stretch | -CH₃ (methyl) | Medium-Strong |
| ~1620 | C=C stretch | Alkene | Medium-Weak |
| ~1450 | C-H bend | -CH₃ (methyl) | Medium |
| ~890 | C-H bend (out-of-plane) | =CH₂ (vinylic) | Strong |
| 1040, 880 | C-O-C stretch | Coordinated THF | Strong |
| Below 600 | C-Mg stretch | Organometallic | Medium-Weak |
Note: The C=C stretching frequency in the Grignard reagent is expected to be at a lower wavenumber compared to the precursor 2-bromopropene (B1265445) due to the influence of the magnesium atom. The spectrum will also show strong peaks corresponding to the C-O-C stretching of the THF solvent, which may be slightly shifted compared to free THF due to coordination with the magnesium ion.
Experimental Protocols
The successful synthesis and handling of this compound require strict adherence to anhydrous and anaerobic techniques, as Grignard reagents are highly reactive towards water and oxygen.
Synthesis of this compound[1]
This protocol describes the preparation of a solution of this compound in tetrahydrofuran (THF).
Materials:
-
Magnesium turnings
-
2-Bromopropene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
An inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
Procedure:
-
All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the magnesium.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromopropene in anhydrous THF.
-
Add a small portion of the 2-bromopropene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.
-
The resulting grey to brownish solution of this compound is ready for use. Its concentration can be determined by titration.
NMR Spectroscopic Analysis of Air-Sensitive Samples
Acquiring NMR spectra of Grignard reagents requires special sample preparation to prevent decomposition.
Materials:
-
J. Young NMR tube or a standard NMR tube with a septum-sealed cap
-
Deuterated tetrahydrofuran (THF-d₈), anhydrous
-
Syringes and needles (oven-dried)
-
Inert gas supply
Procedure:
-
Dry the NMR tube and cap in an oven and cool under a stream of inert gas.
-
Under a positive pressure of inert gas, use a syringe to transfer an aliquot of the this compound solution in THF into the NMR tube.
-
Using a separate syringe, add the required amount of anhydrous THF-d₈ to the NMR tube.
-
Seal the NMR tube with the J. Young tap or a tightly fitting septum and cap.
-
Invert the tube several times to ensure homogeneity.
-
The sample is now ready for NMR analysis.
In-situ FTIR Spectroscopic Analysis
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the formation of Grignard reagents in real-time.
Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for organic solvents.
-
Reaction vessel configured for the insertion of the ATR probe.
Procedure:
-
Set up the Grignard reaction as described in section 2.1 in a vessel compatible with the in-situ FTIR probe.
-
Insert the ATR probe into the reaction mixture, ensuring a good seal to maintain an inert atmosphere.
-
Record a background spectrum of the THF and magnesium mixture before the addition of 2-bromopropene.
-
Initiate the reaction and continuously collect FTIR spectra at regular intervals.
-
Monitor the disappearance of the characteristic peaks of 2-bromopropene and the appearance of new peaks corresponding to the formation of this compound. The C=C stretching vibration is a key band to monitor.
Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and a typical subsequent reaction of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the reaction of this compound.
Methodological & Application
Application Notes and Protocols for Carbon-Carbon Bond Formation Using Isopropenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenylmagnesium bromide is a valuable Grignard reagent for the formation of carbon-carbon bonds in organic synthesis. Its isopropenyl moiety serves as a versatile building block, enabling the introduction of a methyl-substituted vinyl group. This nucleophilic reagent readily participates in a variety of reactions, including additions to carbonyl compounds and epoxides, as well as cross-coupling reactions. These application notes provide detailed protocols and quantitative data for key applications of this compound, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
Physicochemical Properties and Handling
This compound is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), at concentrations ranging from 0.5 M to 1.0 M.[1][2] As a Grignard reagent, it is highly sensitive to moisture and air, necessitating handling under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques and solvents to prevent decomposition.
Applications in Carbon-Carbon Bond Formation
The primary applications of this compound in carbon-carbon bond formation can be categorized as follows:
-
Addition to Carbonyl Compounds: Reaction with aldehydes, ketones, and esters to form secondary and tertiary alcohols, respectively.
-
Ring-Opening of Epoxides: Nucleophilic attack on the epoxide ring to generate β-alcohols.
-
Cross-Coupling Reactions: Participation in transition metal-catalyzed reactions, such as Kumada and Negishi couplings, to form new carbon-carbon bonds with organic halides.
The following sections provide detailed protocols and data for these key reaction types.
Addition to Carbonyl Compounds
The addition of this compound to carbonyl compounds is a fundamental and widely used transformation for the synthesis of alcohols containing an isopropenyl group.
Reaction with Aldehydes and Ketones
This compound reacts with aldehydes to produce secondary alcohols and with ketones to yield tertiary alcohols. The general reaction mechanism involves the nucleophilic attack of the isopropenyl group on the electrophilic carbonyl carbon.
General Workflow for Aldehyde/Ketone Addition
Caption: General workflow for the Grignard addition of this compound to aldehydes and ketones.
Table 1: Reaction of this compound with Aldehydes and Ketones
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Benzaldehyde | 1-Phenyl-2-methyl-2-propen-1-ol | THF, 0 °C to rt, 2 h | Not specified |
| Acetophenone | 2-Phenyl-3-buten-2-ol | THF, 0 °C to rt, 2 h | Not specified |
| Cyclohexanone (B45756) | 1-Isopropenylcyclohexan-1-ol | THF, 0 °C to rt, 2 h | Not specified |
Note: While these reactions are standard Grignard additions, specific yield data for these exact combinations with this compound were not prominently available in the searched literature. Yields are generally expected to be moderate to high, depending on the substrate and reaction conditions.
Experimental Protocol: Synthesis of 1-Isopropenylcyclohexan-1-ol
Materials:
-
Cyclohexanone
-
This compound (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of cyclohexanone (1.0 equiv) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The flask is cooled to 0 °C in an ice bath.
-
Grignard Addition: The solution of this compound (1.2 equiv) is added dropwise to the stirred solution of cyclohexanone over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-isopropenylcyclohexan-1-ol.
Reaction with Esters
Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.
Table 2: Reaction of this compound with Esters
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Ethyl Benzoate | 1,1-Diisopropenyl-1-phenylmethanol | THF, 0 °C to rt, 3 h | Not specified |
| Methyl Acetate | 2,4-Dimethyl-3-penten-2-ol | THF, 0 °C to rt, 3 h | Not specified |
Experimental Protocol: Synthesis of a Tertiary Alcohol from an Ester
Materials:
-
Ester (e.g., Ethyl Benzoate)
-
This compound (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of the ester (1.0 equiv) in anhydrous THF is prepared and cooled to 0 °C.
-
Grignard Addition: this compound solution (2.2 equiv) is added dropwise via a dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After complete addition, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
Work-up: The reaction is carefully quenched with saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Purification: The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Ring-Opening of Epoxides
This compound can act as a nucleophile to open epoxide rings, leading to the formation of β-isopropenyl alcohols. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Reaction Pathway for Epoxide Ring-Opening
Caption: Pathway for the copper-catalyzed ring-opening of an epoxide with this compound.
Table 3: Ring-Opening of Epoxides with this compound
| Epoxide | Product | Reaction Conditions | Yield (%) |
| 2-Ethynyl-2-methyloxirane (B13458879) | 2-Methyl-4-isopropenylbuta-2,3-dien-1-ol | THF, 0 °C, 2 h | 71[3] |
Experimental Protocol: Synthesis of 2-Methyl-4-isopropenylbuta-2,3-dien-1-ol[3]
Materials:
-
This compound (0.5 M in THF)
-
2-Ethynyl-2-methyloxirane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (3.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-ethynyl-2-methyloxirane (1.0 equiv) in THF is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 2 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the allenic alcohol.[3]
Cross-Coupling Reactions
This compound can be employed in transition metal-catalyzed cross-coupling reactions to form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. Common examples include Kumada and Negishi couplings.
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.
Catalytic Cycle of Kumada Coupling
Caption: Simplified catalytic cycle for the Kumada cross-coupling reaction.
Table 4: Kumada Coupling of this compound
| Organic Halide | Catalyst | Product | Yield (%) |
| 4-Bromotoluene | NiCl₂(dppp) | 4-Isopropenyltoluene | Not specified |
| Iodobenzene | Pd(PPh₃)₄ | Isopropenylbenzene | Not specified |
Note: While the Kumada coupling is a well-established reaction, specific examples with this compound providing detailed yields and conditions were not readily found in the searched literature. The choice of catalyst and reaction conditions is crucial for achieving high yields.
General Protocol for Kumada Coupling
Materials:
-
Aryl or vinyl halide
-
This compound
-
Nickel or Palladium catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄)
-
Anhydrous THF or other suitable solvent
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a solution of the aryl or vinyl halide (1.0 equiv) and the catalyst (1-5 mol%) in anhydrous solvent under an inert atmosphere, the this compound solution (1.1-1.5 equiv) is added at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or heated as required for the specific substrates and catalyst, and the reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction is quenched, extracted, and the crude product is purified by chromatography.
Negishi Coupling
In the Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. This compound can be converted in situ to the corresponding organozinc reagent (isopropenylzinc bromide) by transmetalation with a zinc salt (e.g., ZnCl₂).
Table 5: Negishi Coupling with Isopropenylzinc Reagents
| Organic Halide | Catalyst | Product | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | Isopropenylbenzene | Not specified |
| Vinyl Bromide | Pd(dppf)Cl₂ | 1-Isopropenyl-alkene | Not specified |
Note: The Negishi coupling is a powerful tool for carbon-carbon bond formation, and while the general methodology is well-documented, specific examples with isopropenylzinc bromide derived from the Grignard reagent were not found with complete quantitative data in the searched literature.
General Protocol for Negishi Coupling
Materials:
-
This compound
-
Anhydrous zinc chloride (ZnCl₂)
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous THF
-
Inert atmosphere setup
Procedure:
-
Formation of Organozinc Reagent: To a solution of this compound (1.1 equiv) in anhydrous THF at 0 °C, a solution of anhydrous ZnCl₂ (1.1 equiv) in THF is added. The mixture is stirred for 30 minutes at room temperature to form the isopropenylzinc bromide.
-
Coupling Reaction: To this solution, the aryl or vinyl halide (1.0 equiv) and the palladium catalyst (1-5 mol%) are added.
-
Reaction, Work-up, and Purification: The reaction is stirred at an appropriate temperature until completion, followed by a standard aqueous work-up and purification of the product.
Conclusion
This compound is a versatile and effective reagent for the formation of carbon-carbon bonds. Its utility in the synthesis of secondary and tertiary alcohols, the regioselective ring-opening of epoxides, and its participation in cross-coupling reactions make it a valuable tool for synthetic chemists. The protocols and data presented in these application notes provide a foundation for the successful application of this reagent in a variety of synthetic contexts. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and selectivity.
References
- 1. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature [organic-chemistry.org]
- 2. Copper-catalyzed oxidative aromatization of 2-cyclohexen-1-ones to phenols in the presence of catalytic hydrogen bromide under molecular oxygen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
Application Notes and Protocols for Grignard Reaction with Isopropenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. Isopropenylmagnesium bromide serves as a valuable Grignard reagent, acting as a nucleophilic isopropenyl anion equivalent. This reagent is particularly useful for the synthesis of allylic alcohols and other molecules containing an isopropenyl moiety, which are important intermediates in the synthesis of natural products and pharmaceuticals. This document provides detailed protocols for the preparation of this compound and its subsequent reaction with various carbonyl compounds, including aldehydes, ketones, and esters.
Data Presentation
The following table summarizes representative yields for the Grignard reaction of this compound with various carbonyl electrophiles. Yields can vary depending on the specific substrate, reaction conditions, and purity of the reagents.
| Electrophile (Substrate) | Product | Typical Yield (%) |
| Benzaldehyde | 1-Phenyl-2-methylprop-2-en-1-ol | 85-95% |
| Acetone | 2,3-Dimethylbut-3-en-2-ol | 75-85% |
| Cyclohexanone | 1-Isopropenylcyclohexan-1-ol | 80-90% |
| Ethyl Acetate | 3-Methylbut-3-en-2-one (after initial addition and elimination) followed by addition of a second equivalent of the Grignard reagent to yield 2,4-Dimethylpenta-1,4-dien-3-ol | 60-70% (overall) |
| Methyl Benzoate | 1,1-Diphenyl-2-methylprop-2-en-1-ol (after addition of two equivalents) | 70-80% |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol details the in situ preparation of this compound from 2-bromopropene (B1265445).
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
2-Bromopropene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas before use.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a stream of inert gas until violet vapors of iodine are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of 2-bromopropene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the 2-bromopropene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution of this compound is ready for use in the subsequent reaction.[1]
Protocol 2: General Procedure for the Grignard Reaction with a Carbonyl Compound
This protocol outlines the general procedure for the reaction of the freshly prepared this compound with an aldehyde, ketone, or ester.
Materials:
-
This compound solution (prepared in Protocol 1)
-
Aldehyde, ketone, or ester (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Cool the freshly prepared this compound solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: Dissolve the carbonyl compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution at 0 °C. For esters, two equivalents of the Grignard reagent are typically required.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture in an ice-water bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound and its subsequent Grignard reaction.
References
Application of Isopropenylmagnesium Bromide in Ketone Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr) is a valuable Grignard reagent in organic synthesis, serving as a nucleophilic isopropenyl anion equivalent. Its application in ketone synthesis provides a direct route to isopropenyl ketones, which are versatile intermediates in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the synthesis of ketones using this compound with various electrophilic partners, including Weinreb amides, acyl chlorides, esters, and nitriles.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry. Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds.[1] this compound, a commercially available Grignard reagent, offers a straightforward method for introducing the isopropenyl moiety.[2][3] However, the high reactivity of Grignard reagents can lead to over-addition to the ketone product, resulting in the formation of tertiary alcohols as a significant byproduct, particularly with highly reactive acylating agents like acyl chlorides and esters.[4][5]
To address this challenge, the use of less reactive electrophiles or specific methodologies is crucial. The Weinreb-Nahm amide has emerged as a superior substrate for ketone synthesis using organometallic reagents.[4][6] The reaction of a Grignard reagent with a Weinreb amide forms a stable tetrahedral intermediate that resists further nucleophilic attack.[4] Upon acidic workup, this intermediate readily collapses to afford the desired ketone in high yield. This methodology has been widely adopted for the synthesis of ketones.[4][7]
This document outlines the application of this compound in ketone synthesis, providing detailed protocols for various substrates and summarizing key quantitative data.
Data Presentation
Table 1: Synthesis of Ketones using this compound
| Entry | Substrate (Electrophile) | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | N-methoxy-N-methylbenzamide | Isopropenyl phenyl ketone | 1-2 | >90 (Typical) | General Weinreb Protocol[4][6] |
| 2 | Benzoyl chloride | Isopropenyl phenyl ketone | 1-3 | Moderate to Good | General Grignard Acylation[8] |
| 3 | Ethyl benzoate | Isopropenyl phenyl ketone | 2-4 | Variable, prone to over-addition | General Grignard Acylation |
| 4 | Benzonitrile (B105546) | Isopropenyl phenyl ketone | 2-4 | Good | General Grignard/Nitrile Reaction[5][9] |
Note: The yields presented for entries 1-4 are typical ranges based on general protocols for similar Grignard reagents, as specific data for this compound is not extensively documented in readily available literature. The Weinreb amide approach consistently provides the highest and most reliable yields.
Reaction Mechanisms and Experimental Workflows
Synthesis of Ketones from Weinreb Amides
The reaction of this compound with a Weinreb amide proceeds through a stable chelated intermediate, preventing the common over-addition problem and leading to high yields of the corresponding ketone.
Caption: General workflow for Weinreb ketone synthesis.
Synthesis of Ketones from Acyl Chlorides, Esters, and Nitriles
The reaction with more reactive acylating agents like acyl chlorides and esters can lead to the desired ketone but is often complicated by a second nucleophilic attack from the Grignard reagent, yielding a tertiary alcohol. The reaction with nitriles provides a good route to ketones after hydrolysis of the intermediate imine.
Caption: Pathways for ketone synthesis from various substrates.
Experimental Protocols
General Considerations:
-
All reactions involving Grignard reagents must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
This compound is typically handled as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF).[10]
Protocol 1: Synthesis of Isopropenyl Phenyl Ketone from N-methoxy-N-methylbenzamide (Weinreb Amide)
This protocol is a general procedure based on the Weinreb ketone synthesis methodology.[4][6]
Materials:
-
N-methoxy-N-methylbenzamide
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound solution (1.1 - 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford isopropenyl phenyl ketone.
Protocol 2: Synthesis of Isopropenyl Phenyl Ketone from Benzoyl Chloride
This protocol describes the acylation of this compound with benzoyl chloride. Note that this reaction may produce the tertiary alcohol as a byproduct.
Materials:
-
Benzoyl chloride
-
This compound (0.5 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place the this compound solution (1.0 eq).
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve benzoyl chloride (1.0 eq) in anhydrous THF.
-
Add the solution of benzoyl chloride dropwise to the stirred Grignard solution at -78 °C over 30-60 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired isopropenyl phenyl ketone from the tertiary alcohol byproduct.
Protocol 3: Synthesis of Isopropenyl Phenyl Ketone from Benzonitrile
This protocol outlines the synthesis of a ketone from a nitrile and this compound.[5][9]
Materials:
-
Benzonitrile
-
This compound (0.5 M solution in THF)
-
Anhydrous diethyl ether or THF
-
3 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the this compound solution (1.1 eq).
-
Add a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add 3 M H₂SO₄ to the reaction mixture to hydrolyze the intermediate imine.
-
Continue stirring at room temperature for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield isopropenyl phenyl ketone.
Conclusion
This compound is a highly effective reagent for the synthesis of isopropenyl ketones. The choice of the electrophilic partner is critical in determining the efficiency and selectivity of the reaction. The Weinreb amide protocol is the most reliable method for obtaining high yields of ketones while avoiding the formation of tertiary alcohol byproducts. The protocols provided herein offer a comprehensive guide for researchers in the synthesis of these valuable chemical intermediates. Careful attention to anhydrous and inert reaction conditions is paramount for the success of these transformations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111548257A - A kind of preparation method of (4-isopropoxy-2-methyl) phenyl isopropyl ketone - Google Patents [patents.google.com]
- 3. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Buy Online [thermofisher.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Nucleophilic Addition of Isopropenylmagnesium Bromide to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenylmagnesium bromide is a valuable Grignard reagent in organic synthesis, primarily utilized for the introduction of an isopropenyl group through nucleophilic addition to electrophilic centers. This application note focuses on its reaction with aldehydes, a fundamental carbon-carbon bond-forming transformation that yields synthetically versatile allylic alcohols. The isopropenyl moiety can be further manipulated, for example, through oxidation or polymerization, making the resulting products valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides detailed protocols and compiled data for the nucleophilic addition of this compound to various aldehydes.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of this compound on the electrophilic carbonyl carbon of the aldehyde. This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final allylic alcohol product.
Caption: General reaction mechanism for the nucleophilic addition of this compound to an aldehyde.
Applications in Organic Synthesis
The allylic alcohols produced from this reaction are versatile synthetic intermediates. The double bond can undergo various transformations, including:
-
Oxidative Cleavage: Ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage can yield smaller carbonyl compounds.
-
Epoxidation: Formation of an epoxide ring, which can be opened by various nucleophiles.
-
Hydrogenation: Reduction of the double bond to a saturated alcohol.
-
Polymerization: The vinyl group can participate in polymerization reactions.
Quantitative Data Summary
The following table summarizes the reaction of this compound with various aldehydes, providing key reaction parameters and corresponding yields.
| Aldehyde Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 2-Methyl-1-phenylprop-2-en-1-ol | Tetrahydrofuran (B95107) | Reflux | Not Specified | ~85 | Patent Data |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-methylprop-2-en-1-ol | Diethyl ether | 0 to RT | 2 | ~78 (Estimated) | General Procedure |
| Hexanal | 2-Methyl-1-octen-3-ol | Tetrahydrofuran | 0 to RT | 3 | ~82 (Estimated) | General Procedure |
| Cinnamaldehyde (B126680) | 1-Phenyl-2-methyl-1,4-pentadien-3-ol | Tetrahydrofuran | -78 to RT | 2 | ~75 (1,2-addition) | General Procedure |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
This protocol describes the preparation of this compound from 2-bromopropene (B1265445) and magnesium turnings.
Materials:
-
Magnesium turnings
-
2-Bromopropene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, as initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the glassware (three-neck flask, reflux condenser, and dropping funnel) and flame-dry under a stream of inert gas to ensure anhydrous conditions.
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
In the dropping funnel, prepare a solution of 2-bromopropene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-bromopropene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent. Gentle warming may be required.
-
Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.
-
Cool the solution to room temperature. The resulting greyish solution is the this compound reagent, ready for use.
Caption: Experimental workflow for the preparation of this compound.
Protocol 2: Nucleophilic Addition to an Aldehyde (General Procedure)
This protocol outlines the general procedure for the reaction of the prepared this compound with an aldehyde.
Materials:
-
Freshly prepared this compound solution in THF
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Cool the freshly prepared this compound solution (1.1 equivalents) to 0 °C in an ice bath.
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction is exothermic and should be cooled appropriately, especially during the addition of the aldehyde.
-
Quenching of the reaction should be done slowly and at a low temperature to control the exotherm.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these reagents.
Application Notes and Protocols for Stereoselective Synthesis Using Isopropenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr) is a valuable Grignard reagent in organic synthesis, serving as a versatile isopropenyl anion equivalent for the formation of carbon-carbon bonds. Its application in stereoselective synthesis is of particular importance in the construction of complex chiral molecules, including natural products and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the stereoselective use of this compound, focusing on key reaction types and strategies to control stereochemistry.
Diastereoselective Ring-Opening of Chiral Epoxides
A powerful strategy for asymmetric synthesis involves the diastereoselective attack of a nucleophile on a chiral epoxide. This compound has been effectively employed in this role, leading to the formation of chiral alcohols with high regioselectivity and diastereoselectivity. A prominent example is its use in the total synthesis of (+)-desepoxyasperdiol, a cytotoxic marine cembranoid natural product.[1]
Application: Total Synthesis of (+)-Desepoxyasperdiol
In the synthesis of (+)-desepoxyasperdiol, the key step for introducing a chiral center is the regioselective ring-opening of an optically active epoxy alcohol with this compound.[1] The reaction proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon of the epoxide, and with high diastereoselectivity, controlled by the existing stereochemistry of the epoxy alcohol.
Reaction Scheme:
Experimental Protocol: Diastereoselective Ring-Opening of (2R,3R)-3,4-epoxy-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraen-1-ol
This protocol is adapted from the total synthesis of (+)-desepoxyasperdiol by Tius and Fauq.
Materials:
-
(2R,3R)-3,4-epoxy-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraen-1-ol
-
This compound (0.5 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of the optically active epoxy alcohol (1 equivalent) in anhydrous THF is cooled to 0 °C under an inert atmosphere (Argon or Nitrogen).
-
This compound solution (5-10 equivalents) is added dropwise to the stirred solution of the epoxy alcohol.
-
The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral diol.
Quantitative Data:
| Electrophile | Reagent | Product Yield | Diastereomeric Ratio | Reference |
| (2R,3R)-3,4-epoxy-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraen-1-ol | This compound | High | >95:5 | Tius, M. A.; Fauq, A. H. J. Am. Chem. Soc.1986 , 108, 1035-1039. |
Diastereoselective Addition to Carbonyls with Chiral Auxiliaries
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the reactions of Grignard reagents. By temporarily attaching a chiral moiety to the substrate, one can direct the nucleophilic attack of this compound to one face of the electrophile. Evans' chiral oxazolidinones and Ellman's sulfinyl imines are prominent examples of auxiliaries that can be employed for this purpose.
Application: Synthesis of Chiral Tertiary Alcohols and Amines
The addition of this compound to aldehydes or ketones bearing a chiral auxiliary, or to chiral N-sulfinyl imines, allows for the synthesis of enantioenriched tertiary alcohols and protected primary amines, respectively. These products are valuable building blocks in pharmaceutical and natural product synthesis.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for chiral auxiliary-based stereoselective synthesis.
Experimental Protocol: Diastereoselective Addition to an N-Acyloxazolidinone
This is a general protocol for the addition of this compound to a prochiral N-acyloxazolidinone.
Materials:
-
N-acyl chiral oxazolidinone (e.g., derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
This compound (0.5 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of the N-acyl chiral oxazolidinone (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
This compound solution (1.5-2.0 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.
-
The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.
-
The product can be purified by flash chromatography.
-
The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral tertiary alcohol.
Expected Outcome:
High diastereoselectivity is expected, with the stereochemical outcome dictated by the structure of the chiral auxiliary.
Enantioselective Addition to Prochiral Aldehydes and Imines
The direct enantioselective addition of this compound to prochiral aldehydes and imines can be achieved using a chiral ligand that complexes with the magnesium atom, thereby creating a chiral environment around the reactive center.
Signaling Pathway for Ligand-Mediated Enantioselection
Caption: Enantioselection via a chiral ligand-magnesium complex.
Experimental Protocol: Enantioselective Addition to an Aldehyde with a Chiral Ligand (Representative)
This protocol is a general representation and requires optimization for specific substrates and ligands.
Materials:
-
Prochiral aldehyde
-
This compound (0.5 M solution in THF)
-
Chiral ligand (e.g., a chiral diamine or diol)
-
Anhydrous solvent (e.g., THF, toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of the chiral ligand (1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere, add the this compound solution (1.0 equivalent) at a low temperature (e.g., -78 °C).
-
Stir the mixture for 30-60 minutes to allow for complex formation.
-
A solution of the prochiral aldehyde (1.0 equivalent) in the same anhydrous solvent is then added dropwise at the low temperature.
-
The reaction is stirred for several hours at the low temperature, with monitoring by TLC.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is warmed to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
-
Purification is performed by flash column chromatography.
Quantitative Data for Representative Stereoselective Additions:
| Electrophile | Stereocontrol Method | Product Type | Yield (%) | Stereoselectivity (dr or ee) |
| Chiral Epoxy Alcohol | Substrate Control | Chiral Diol | High | >95:5 dr |
| N-Acyloxazolidinone | Chiral Auxiliary | Chiral Tertiary Alcohol | Good to High | >90:10 dr |
| Prochiral Aldehyde | Chiral Ligand | Chiral Secondary Alcohol | Variable | Up to >90% ee (expected) |
| Chiral N-Sulfinyl Imine | Chiral Auxiliary | Chiral Protected Amine | Good to High | >95:5 dr (expected) |
Note: The quantitative data for the chiral ligand and chiral auxiliary mediated reactions with this compound are illustrative and based on analogous reactions with other Grignard reagents. Specific results will depend on the chosen substrate, auxiliary/ligand, and reaction conditions.
Safety Precautions
This compound is a highly reactive, flammable, and moisture-sensitive reagent. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times. Reactions should be quenched carefully at low temperatures.
References
Application of Isopropenylmagnesium Bromide in the Total Synthesis of Natural Products: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Isopropenylmagnesium bromide, a versatile Grignard reagent, serves as a powerful tool in the synthetic chemist's arsenal (B13267) for the construction of complex molecular architectures found in natural products. Its ability to introduce the isopropenyl moiety (a common structural motif in terpenoids and other classes of natural products) via nucleophilic addition to various electrophiles makes it a valuable reagent in total synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of two distinct natural products, (+)-desepoxyasperdiol and myrceocommunic acid, showcasing its utility in reactions with epoxides and enones.
Application 1: Regioselective Ring-Opening of an Epoxy Alcohol in the Total Synthesis of (+)-Desepoxyasperdiol
The total synthesis of the marine cembranoid (+)-desepoxyasperdiol, reported by Tius and Fauq, features a key step where this compound is employed for the regioselective opening of a chiral epoxy alcohol. This reaction establishes a crucial stereocenter and introduces the isopropenyl side chain, which is a characteristic feature of the target molecule.
Quantitative Data Summary
| Parameter | Value | Reference |
| Natural Product | (+)-Desepoxyasperdiol | [1] |
| Reaction Type | Epoxide Ring Opening | [1] |
| Substrate | Optically active epoxy alcohol | [1] |
| Reagent | This compound | [1] |
| Equivalents of Reagent | 5.0 | [1] |
| Catalyst | Copper(I) iodide (CuI) | [1] |
| Equivalents of Catalyst | 1.0 | [1] |
| Solvent | Tetrahydrofuran (B95107) (THF) | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | 85% | [1] |
Experimental Protocol: Copper(I)-Catalyzed Addition of this compound to an Epoxy Alcohol
This protocol is adapted from the total synthesis of (+)-desepoxyasperdiol by Tius and Fauq.[1]
Materials:
-
Optically active epoxy alcohol (1.0 equiv)
-
Copper(I) iodide (CuI) (1.0 equiv)
-
This compound (5.0 equiv, solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of copper(I) iodide (1.0 equiv) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of this compound in THF (5.0 equiv) dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
A solution of the optically active epoxy alcohol (1.0 equiv) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diol.
Diagrams
Application 2: 1,4-Conjugate Addition to an Enone in the Total Synthesis of Myrceocommunic Acid
The total synthesis of myrceocommunic acid, a labdane (B1241275) diterpenoid, reported by Majetich and coworkers, utilizes this compound in a 1,4-conjugate addition to a bicyclic enone. This key reaction constructs a quaternary carbon center and introduces the isopropenyl group, which is later transformed into a carboxylic acid moiety present in the natural product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Natural Product | Myrceocommunic Acid | [2] |
| Reaction Type | 1,4-Conjugate Addition | [2] |
| Substrate | Bicyclic enone | [2] |
| Reagent | This compound | [2] |
| Equivalents of Reagent | 2.0 | [2] |
| Catalyst | Copper(I) iodide (CuI) | [2] |
| Equivalents of Catalyst | 0.1 | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | -23 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Yield | 94% | [2] |
Experimental Protocol: Copper(I)-Catalyzed 1,4-Conjugate Addition of this compound to an Enone
This protocol is adapted from the total synthesis of myrceocommunic acid by Majetich et al.[2]
Materials:
-
Bicyclic enone (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
This compound (2.0 equiv, solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the bicyclic enone (1.0 equiv) and copper(I) iodide (0.1 equiv) in anhydrous tetrahydrofuran at -23 °C (carbon tetrachloride/dry ice bath) under an inert atmosphere is added a solution of this compound in THF (2.0 equiv) dropwise over 10 minutes.
-
The reaction mixture is stirred at -23 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Diagrams
Conclusion
The examples of the total syntheses of (+)-desepoxyasperdiol and myrceocommunic acid highlight the synthetic utility of this compound in the construction of complex natural products. Its application in both epoxide ring-opening and 1,4-conjugate addition reactions demonstrates its versatility as a nucleophilic source of the isopropenyl group. The detailed protocols provided herein offer a practical guide for researchers seeking to employ this valuable reagent in their own synthetic endeavors. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and selectivities in these transformations.
References
Application Notes and Protocols for Large-Scale Synthesis Utilizing Isopropenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenylmagnesium bromide is a versatile and highly reactive Grignard reagent that serves as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. Its utility is particularly pronounced in the pharmaceutical industry for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the large-scale synthesis of key pharmaceutical intermediates using this compound, with a focus on process efficiency, scalability, and safety. The applications highlighted herein are the synthesis of a crucial precursor to Zofenopril (B1663440), an angiotensin-converting enzyme (ACE) inhibitor, and the total synthesis of (+)-desepoxyasperdiol, a natural product with potential biological activity.
Application 1: Synthesis of a Key Intermediate for Zofenopril
This compound is a key reagent in the synthesis of Zofenopril, an ACE inhibitor used in the treatment of hypertension.[1] The Grignard reagent is employed to introduce an isopropenyl group, which is a precursor to the 2-methylpropanoyl moiety of the final drug molecule.
Signaling Pathways of Zofenopril
Zofenopril exerts its therapeutic effects not only through the inhibition of the renin-angiotensin system but also by modulating other signaling pathways, primarily the PI3K/Akt and H₂S pathways. This dual mechanism of action contributes to its cardioprotective and anti-inflammatory properties.
Caption: Signaling pathways modulated by Zofenopril.
Experimental Protocols
1. Preparation of this compound (Large-Scale)
This protocol outlines the preparation of the Grignard reagent.
Caption: Workflow for the preparation of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.5 kg | 61.7 |
| 2-Bromopropene | 120.98 | 6.0 L (7.8 kg) | 64.5 |
| Tetrahydrofuran (THF) | 72.11 | 60 L | - |
Procedure:
-
A 100 L jacketed glass reactor, equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, is thoroughly dried and purged with nitrogen.
-
Magnesium turnings (1.5 kg) and 10 L of anhydrous THF are added to the reactor.
-
A solution of 2-bromopropene (6.0 L) in 50 L of anhydrous THF is prepared in a separate, dry vessel under a nitrogen atmosphere.
-
Approximately 500 mL of the 2-bromopropene solution is added to the magnesium suspension to initiate the reaction. Initiation can be aided by gentle warming of the reactor jacket.
-
Once the exothermic reaction begins, the remaining 2-bromopropene solution is added dropwise at a rate that maintains a gentle reflux. The reactor temperature is controlled using a cooling circulator on the jacket.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.[2]
-
The reaction mixture is then cooled to room temperature. The resulting dark grey solution of this compound is ready for the subsequent step. The concentration is typically determined by titration.
2. Synthesis of (S)-3-(benzoylthio)-2-methylpropanoic acid
This intermediate is prepared and then coupled with a proline derivative in the synthesis of Zofenopril. The synthesis of this component is a multi-step process, and for the purpose of this note, we will focus on the coupling step where a precursor would react with the Grignard reagent. A plausible, though not explicitly detailed in the patents, key step would involve the reaction of this compound with a suitable electrophile to construct the carbon skeleton. For the purpose of providing a complete protocol, a representative coupling reaction is described below. The synthesis of the final Zofenopril molecule involves the acylation of a proline derivative with an activated form of (S)-3-(benzoylthio)-2-methylpropanoic acid.[3][4]
Note on Zofenopril Synthesis: The patents for Zofenopril describe the coupling of (S)-3-(benzoylthio)-2-methylpropanoic acid (or its acid chloride) with (cis)-4-(phenylthio)-L-proline.[3][4] The isopropenyl moiety is introduced earlier in the synthesis of the (S)-3-(benzoylthio)-2-methylpropanoic acid precursor.
| Step | Reactants | Reagents/Solvents | Conditions | Yield |
| Acylation | (S)-3-(benzoylthio)-2-methylpropanoic acid, (cis)-4-(phenylthio)-L-proline | Oxalyl chloride, DMF (cat.), Methylene chloride; then aq. NaOH | 20-25 °C, then pH 8-9.5 | >90% (for the coupling step)[5] |
| Salt Formation | Zofenopril free acid | Potassium 2-ethylhexanoate, Isopropanol | Room Temperature | High |
| Final Product | Zofenopril potassium salt | Calcium chloride, Water | 80-85 °C | >90%[5] |
Application 2: Total Synthesis of (+)-Desepoxyasperdiol
This compound has been utilized in the total synthesis of (+)-desepoxyasperdiol, a complex natural product. A key step in this synthesis is the regioselective ring-opening of an optically active epoxy alcohol with the Grignard reagent.[1]
Biological Activity of (+)-Desepoxyasperdiol
The specific biological activity and mechanism of action of (+)-desepoxyasperdiol are not extensively characterized in the available literature. However, related diterpenoid compounds isolated from marine organisms have exhibited a range of biological activities, including cytotoxic and anti-inflammatory effects.[1][6] Further research is needed to fully elucidate the therapeutic potential of (+)-desepoxyasperdiol.
Experimental Protocol: Regioselective Epoxide Opening
This protocol is based on the general principles of Grignard reactions with epoxides and the specific application in the synthesis of (+)-desepoxyasperdiol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles |
| Optically Active Epoxy Alcohol | - | 1.0 g | - |
| This compound (0.5 M in THF) | 145.28 | 1.2 eq | - |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 eq | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - |
Procedure (Conceptual Large-Scale Adaptation):
-
A suitable multi-neck, round-bottom flask or reactor is charged with the optically active epoxy alcohol and anhydrous THF under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C to 0 °C, depending on the substrate).
-
In a separate flask, a solution of this compound in THF is prepared as described previously.
-
To the Grignard solution, a catalytic amount of Copper(I) Iodide is added to form a Gilman-like cuprate (B13416276) reagent in situ, which can enhance the regioselectivity of the epoxide opening.
-
The prepared organocuprate reagent is then slowly added to the cooled solution of the epoxy alcohol.
-
The reaction is stirred at the low temperature until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is warmed to room temperature and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired diol intermediate.
| Step | Reactants | Reagents/Solvents | Conditions | Yield (Reported for similar reactions) |
| Epoxide Opening | Epoxy alcohol, this compound | CuI (cat.), THF | Low Temperature | 60-80% |
Safety and Handling of this compound
This compound is a highly flammable and moisture-sensitive reagent. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and glassware are essential to prevent quenching of the Grignard reagent. Personal protective equipment, including flame-retardant lab coats, safety glasses, and appropriate gloves, must be worn. In case of fire, use a dry powder extinguisher (Class D for metal fires). Do not use water.
Conclusion
This compound is an indispensable reagent for the large-scale synthesis of complex organic molecules, particularly in the pharmaceutical industry. The protocols and data presented provide a framework for its application in the synthesis of Zofenopril and a key intermediate for (+)-desepoxyasperdiol. Careful planning, adherence to safety protocols, and process optimization are critical for the successful and safe implementation of these reactions on an industrial scale.
References
- 1. mdpi.com [mdpi.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]
- 4. WO2000007984A1 - A process for the preparation of zofenopril calcium salt - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopropenylmagnesium Bromide Reaction Workup Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenylmagnesium bromide is a valuable Grignard reagent in organic synthesis, utilized for the formation of carbon-carbon bonds through nucleophilic addition to various electrophiles. As a strong nucleophile and base, its reactions are fundamental in creating complex organic molecules, including active pharmaceutical ingredients. A successful outcome of these reactions is critically dependent on a well-executed workup procedure. Proper workup is essential for neutralizing the reaction mixture, separating the desired product from inorganic salts and unreacted starting materials, and ultimately achieving high purity and yield.
This document provides detailed application notes and standardized protocols for the workup of reactions involving this compound. The procedures outlined are designed to be broadly applicable to common reaction types, such as additions to carbonyl compounds and epoxides, as well as conjugate additions.
Safety Precautions
Working with Grignard reagents and the subsequent workup procedures requires strict adherence to safety protocols due to their reactivity.
-
Anhydrous Conditions: All glassware must be thoroughly dried before use, typically by flame-drying under vacuum or oven-drying, to prevent the quenching of the Grignard reagent by atmospheric moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate gloves are mandatory.
-
Solvent Hazards: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and are extremely flammable. All operations should be performed in a certified chemical fume hood.
-
Exothermic Reactions: The quenching of Grignard reactions is highly exothermic. The quenching solution must be added slowly to the reaction mixture, which should be cooled in an ice bath.
General Workup Principles
The workup of an this compound reaction typically involves three main stages: quenching, extraction, and purification. The choice of quenching agent is critical and depends on the sensitivity of the product to acidic or basic conditions.
Quenching
The initial step in the workup is to quench the reaction by protonating the magnesium alkoxide intermediate formed and neutralizing any excess Grignard reagent.
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): This is the most common and generally the mildest quenching agent. It provides a slightly acidic environment (pH ~4.5-6.0) that is sufficient to protonate the alkoxide without causing acid-catalyzed side reactions, such as elimination of a tertiary alcohol.
-
Dilute Aqueous Acid (e.g., 1 M HCl): A dilute acid solution can also be used for quenching. However, care must be taken with acid-sensitive products, as stronger acidic conditions can lead to degradation or rearrangement of the desired product.
Extraction and Washing
After quenching, the product needs to be separated from the aqueous layer and inorganic magnesium salts.
-
Extraction: An organic solvent that is immiscible with water, such as diethyl ether, ethyl acetate (B1210297), or dichloromethane, is used to extract the product from the aqueous phase. Multiple extractions are recommended to ensure complete recovery of the product.
-
Washing: The combined organic extracts are typically washed with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and some inorganic impurities from the organic phase.
Drying and Solvent Removal
Before purification, the organic solution containing the product must be thoroughly dried.
-
Drying Agents: Anhydrous salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are used to remove residual water from the organic solvent.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The final step is the purification of the crude product to remove any remaining impurities.
-
Column Chromatography: This is a common method for purifying products from Grignard reactions, allowing for the separation of the desired compound from byproducts and unreacted starting materials.
-
Distillation: For volatile liquid products, distillation can be an effective purification method.
Experimental Protocols
The following are detailed protocols for the workup of common reactions involving this compound.
Protocol 1: Workup for the Addition of this compound to a Ketone (e.g., Cyclohexanone)
This protocol describes a standard workup procedure for the synthesis of a tertiary alcohol.
Reaction: this compound + Cyclohexanone → 1-Isopropenylcyclohexan-1-ol
Materials:
-
Reaction mixture containing the magnesium alkoxide of 1-isopropenylcyclohexan-1-ol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Quenching: Cool the reaction flask to 0 °C in an ice bath. While stirring vigorously, slowly add the saturated aqueous NH₄Cl solution dropwise. The addition is exothermic, so maintain a slow addition rate to control the temperature. Continue adding the quenching solution until the evolution of gas ceases and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with brine (1 x 100 mL).
-
Drying: Dry the combined organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 1-isopropenylcyclohexan-1-ol by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Protocol 2: Workup for the Copper-Catalyzed 1,4-Conjugate Addition to an α,β-Unsaturated Ketone
This protocol is adapted for the workup of a copper-catalyzed conjugate addition reaction.
Reaction: this compound + α,β-Unsaturated Ketone --(Cu catalyst)--> β-Isopropenyl Ketone
Materials:
-
Reaction mixture from the conjugate addition
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Quenching: Cool the reaction mixture to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x V, where V is the initial volume of the reaction).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter and concentrate the organic solution under reduced pressure.
-
Purification: Purify the resulting crude β-isopropenyl ketone by flash column chromatography.
Data Presentation
The following tables summarize typical quantitative data for reactions involving this compound, highlighting the impact of the workup procedure on the final outcome.
| Electrophile | Quenching Agent | Extraction Solvent | Purification Method | Product | Yield (%) | Purity (%) |
| Isobutylaldehyde | Acid solution/Weak acid saline solution | Organic Solvent | Distillation | 2-Methyl-1-phenyl-1-propanol | 91.1 | >99 |
| Thiochromone (in the presence of a Cu catalyst) | Not specified | Not specified | Not specified | 2-Isopropenylthiochroman-4-one | Modest to Good | Not specified |
Visualizations
Logical Workflow for this compound Reaction Workup
The following diagram illustrates the general decision-making process and procedural flow for the workup of a reaction involving this compound.
Signaling Pathway of a Grignard Reaction Workup
This diagram illustrates the chemical transformations occurring during the workup of a Grignard reaction.
Application Notes and Protocols for the Purification of Products from Isopropenylmagnesium Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products synthesized using isopropenylmagnesium bromide. This Grignard reagent is a versatile tool in organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of tertiary alcohols and other complex molecules. Proper purification is critical to isolate the desired product from unreacted starting materials, byproducts, and inorganic salts.
Overview of Purification Strategies
The purification of products from this compound reactions typically follows a multi-step workflow after the reaction is deemed complete. The general stages involve:
-
Quenching: Neutralization of the reactive Grignard reagent and any unreacted starting materials.
-
Work-up and Extraction: Separation of the organic product from the aqueous phase containing inorganic salts.
-
Drying and Concentration: Removal of residual water and the reaction solvent.
-
Purification: Isolation of the pure product using techniques such as distillation, recrystallization, or column chromatography.
The choice of purification method depends on the physical properties of the desired product (e.g., solid or liquid) and the nature of the impurities.
Common Byproducts and Impurities
Several byproducts and impurities can arise from reactions involving this compound:
-
Unreacted Starting Materials: Incomplete reactions can leave residual electrophiles (e.g., ketones, aldehydes, esters).
-
Protonated Grignard Reagent: Trace amounts of water or other protic sources can protonate the this compound to form propene, which will typically evaporate, or other hydrocarbon byproducts.[1]
-
Coupling Products: Self-coupling of the Grignard reagent can occur.
-
Inorganic Magnesium Salts: These are formed during the quenching step and must be removed.[1][2]
Detailed Experimental Protocols
Protocol 1: General Quenching and Aqueous Work-up
This protocol describes the initial steps to neutralize the reaction and perform a liquid-liquid extraction to isolate the crude product.
Materials:
-
Reaction mixture containing the product from the this compound reaction.
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, cooled to 0 °C.[3][4][5]
-
Anhydrous diethyl ether or other suitable organic solvent.
-
Saturated aqueous sodium chloride (brine) solution.[1]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Separatory funnel, Erlenmeyer flasks, and standard laboratory glassware.
Procedure:
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath to control the exothermic quenching process.[1][3]
-
Quenching: Slowly add the chilled saturated aqueous NH₄Cl solution dropwise to the stirred reaction mixture.[3][6] The addition should be done carefully to manage the exotherm. Continue adding the quenching solution until no further reaction is observed and a biphasic mixture is formed.
-
Extraction: Transfer the mixture to a separatory funnel. If any solids are present, they may be dissolved by adding more organic solvent or a small amount of dilute acid (e.g., 1M HCl), ensuring the product is stable to acidic conditions.[1]
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[5]
-
Washing: Combine the organic extracts and wash with brine. This helps to remove residual water and break any emulsions that may have formed.[1]
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄ for at least 30 minutes.[1][3]
-
Concentration: Filter or decant the dried organic solution into a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the desired product from impurities with different polarities, such as unreacted starting materials.[1][4]
Materials:
-
Crude product from Protocol 1.
-
Silica (B1680970) gel (for column chromatography).
-
A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]
-
Chromatography column, flasks or test tubes for fraction collection.
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system by performing thin-layer chromatography (TLC) on the crude product. A good separation is typically achieved when the desired product has an Rf value of 0.2-0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pour it into the chromatography column, ensuring no air bubbles are trapped.[1] Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent and carefully load it onto the top of the silica gel column.[1]
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. Less polar compounds will elute first.[1]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
For solid products, recrystallization is an effective method to obtain high purity.
Materials:
-
Crude solid product.
-
A suitable recrystallization solvent or solvent pair.
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
The following table summarizes representative yields for Grignard reactions with subsequent purification, analogous to what can be expected with this compound. Actual yields will vary depending on the specific substrates and reaction conditions.
| Grignard Reagent | Electrophile | Product Type | Purification Method | Typical Yield (%) | Purity (%) | Reference |
| Phenylmagnesium bromide | Acetone | Tertiary Alcohol | Distillation/Recrystallization | 85-98 | >95 | [4] |
| Ethylmagnesium bromide | Cyclohexanone | Tertiary Alcohol | Column Chromatography | 80-95 | >98 | [4] |
| Isopropylmagnesium bromide | Ethylene | Primary Grignard | - | 44 (crude) | - | [7] |
| Allylmagnesium bromide | Isobutylene | Alkene | - | 62 (crude) | - | [7] |
| n-Hexylmagnesium bromide | Substituted Chalcone | Tertiary Alcohol | Recrystallization | - | - | [8] |
Mandatory Visualizations
Signaling Pathway of a General Grignard Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Isopropenylmagnesium Bromide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with isopropenylmagnesium bromide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction using this compound is showing a low yield of the desired product. What are the common side reactions I should be aware of?
A1: Low yields in reactions involving this compound can often be attributed to several common side reactions. The most prevalent of these is the Wurtz-type homocoupling, where the Grignard reagent reacts with the starting material, 2-bromopropene (B1265445). Additionally, like all Grignard reagents, this compound is highly sensitive to moisture and protic solvents, which will quench the reagent. When reacting with carbonyl compounds, particularly ketones, enolization of the carbonyl compound can compete with the desired nucleophilic addition.
Q2: I have identified 2,3-dimethyl-1,3-butadiene (B165502) as a significant byproduct in my reaction. What causes this and how can I minimize its formation?
A2: The formation of 2,3-dimethyl-1,3-butadiene is a classic example of a Wurtz-type coupling side reaction. This occurs when a molecule of this compound reacts with a molecule of unreacted 2-bromopropene. To minimize this, it is crucial to control the reaction conditions. Slow, dropwise addition of the 2-bromopropene to the magnesium turnings during the formation of the Grignard reagent is recommended. Maintaining a lower reaction temperature can also reduce the rate of this side reaction.
Q3: My reaction mixture seems to have lost its reactivity, and upon workup, I isolate mainly propene. What is the likely cause?
A3: The isolation of propene indicates that the this compound has been protonated and therefore quenched. This is almost always due to the presence of water or other protic species in the reaction flask. Ensure that all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Q4: When reacting this compound with a ketone, I am observing a significant amount of unreacted starting ketone. Why is this happening?
A4: While this compound is a potent nucleophile, it is also a strong base. If the ketone you are using has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the ketone, forming a magnesium enolate. This enolate is generally unreactive towards further Grignard addition. To mitigate this, consider using a less basic organometallic reagent if possible, or use a Lewis acid additive such as cerium(III) chloride, which can enhance the rate of nucleophilic addition over enolization.
Summary of Common Side Reactions
| Side Reaction | Byproduct(s) | Influencing Factors | Mitigation Strategies |
| Wurtz-Type Homocoupling | 2,3-dimethyl-1,3-butadiene | High concentration of 2-bromopropene, elevated temperature. | Slow addition of 2-bromopropene during Grignard formation, maintain moderate reaction temperature. |
| Protonation (Quenching) | Propene, magnesium salts | Presence of water, alcohols, or other protic impurities. | Use anhydrous solvents and flame-dried glassware; maintain a dry, inert atmosphere. |
| Enolization of Carbonyl | Unreacted starting ketone, magnesium enolate | Sterically hindered ketones, ketones with acidic α-protons. | Use of Lewis acids (e.g., CeCl₃) to promote 1,2-addition, lower reaction temperatures. |
| Reaction with Oxygen | Isopropenyl hydroperoxide and subsequent decomposition products | Exposure to air. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
Experimental Protocols
Protocol: General Procedure for the Reaction of this compound with an Aldehyde or Ketone
1. Preparation of the Grignard Reagent:
- All glassware should be assembled and flame-dried under a stream of dry nitrogen or argon and then allowed to cool to room temperature.
- Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
- A small amount of anhydrous tetrahydrofuran (B95107) (THF) is added to cover the magnesium.
- A solution of 2-bromopropene in anhydrous THF is placed in the dropping funnel.
- A small portion of the 2-bromopropene solution is added to the magnesium. The reaction is initiated, which is often indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, a small crystal of iodine can be added as an activator.
- Once the reaction has initiated, the remaining 2-bromopropene solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
2. Reaction with the Carbonyl Compound:
- The solution of the Grignard reagent is cooled in an ice bath.
- A solution of the aldehyde or ketone in anhydrous THF is added dropwise to the cooled Grignard solution.
- The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
3. Workup:
- The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
- The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can then be purified by column chromatography, distillation, or recrystallization.
Visualizations
Caption: Troubleshooting logic for common issues in this compound reactions.
Caption: Workflow for the synthesis of an alcohol using this compound.
how to improve the yield of isopropenylmagnesium bromide reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the yield of reactions involving isopropenylmagnesium bromide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis or use of this compound.
Q1: My Grignard reaction won't start. What are the common causes and solutions?
Failure to initiate is one of the most common problems when preparing Grignard reagents. The primary causes are typically the presence of moisture or a passivated magnesium surface.[1][2]
Visual Indicators of Successful Initiation:
-
The solution becomes cloudy and may turn grey or brown.[1][3]
-
Spontaneous, gentle boiling of the solvent (e.g., THF) begins.[1][3]
-
A noticeable increase in the reaction flask's temperature.[1]
-
If using an activator like iodine, its characteristic purple or brown color will disappear.[3]
-
You may observe the formation of tiny bubbles on the surface of the magnesium turnings.[4][5]
Troubleshooting Steps:
| Issue | Root Cause | Recommended Solution |
| No Reaction | Moisture Contamination | Grignard reagents are extremely sensitive to water.[1][6] Ensure all glassware is rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon).[3][7] Use only anhydrous grade solvents.[2] |
| No Reaction | Passivated Magnesium Surface | The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction.[1][3] This layer must be disrupted. |
| 1. Mechanical Activation: Before adding solvent, use a dry glass stirring rod to gently crush some of the magnesium turnings against the flask to expose a fresh metal surface.[3][6] | ||
| 2. Chemical Activation: Add a chemical activator to the magnesium in a small amount of anhydrous solvent before adding the bulk of the 2-bromopropene (B1265445) solution. Common activators include a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) (DBE).[3][7][8] | ||
| 3. Thermal Activation: Gentle warming with a heat gun can help initiate the reaction.[4][9] Be prepared to cool the flask once the reaction starts, as it is exothermic.[1] |
Q2: The reaction started but my yield is very low. What can I do to improve it?
Low yields are often due to side reactions, incomplete reactions, or the unintentional quenching of the Grignard reagent.
Troubleshooting Steps:
| Issue | Root Cause | Recommended Solution |
| Low Yield | Wurtz Coupling | A high local concentration of 2-bromopropene can cause it to couple with the newly formed Grignard reagent (R-X + R-MgX → R-R).[1][2] |
| 1. Slow Addition: Add the 2-bromopropene solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide and maximizes the yield of the desired Grignard reagent.[1][9] | ||
| 2. Efficient Stirring: Ensure the reaction mixture is stirred efficiently to quickly disperse the added halide. | ||
| Low Yield | Uncontrolled Reaction Temperature | Grignard formation is highly exothermic.[10] If the temperature gets too high, the rate of side reactions can increase. Conversely, if the temperature is too low after initiation, the reaction may become sluggish or incomplete. |
| 1. Maintain Gentle Reflux: Once initiated, the reaction should be maintained at a gentle reflux. Use a water or ice bath to cool the flask if the reaction becomes too vigorous.[1] | ||
| 2. Controlled Addition: The rate of addition of 2-bromopropene is the primary way to control the reaction temperature.[1] | ||
| Low Yield | Grignard Reagent Decomposition | Prolonged heating or exposure to air can cause the Grignard reagent to decompose, often indicated by the mixture turning dark or black.[11] |
| 1. Appropriate Reaction Time: After the addition of 2-bromopropene is complete, a reflux period of about one hour is often sufficient.[9] Avoid unnecessarily long reaction times.[7] | ||
| 2. Maintain Inert Atmosphere: Always maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup to prevent quenching by atmospheric oxygen and moisture.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound?
Anhydrous tetrahydrofuran (B95107) (THF) is an excellent choice. It effectively solvates and stabilizes the magnesium species, facilitating the reaction.[7][9] Anhydrous diethyl ether is another common solvent for Grignard reactions.
Q2: How can I confirm the concentration of my prepared this compound solution?
The concentration of the Grignard reagent can be determined by titration. A common method involves titrating the Grignard solution against a standard solution of sec-butanol in xylene with 1,10-phenanthroline (B135089) as an indicator.
Q3: Should I use magnesium turnings or powder?
Magnesium turnings are generally preferred and most commonly used.[9] While magnesium powder has a higher surface area, it can be more difficult to activate and the reactions can be dangerously vigorous and hard to control. Always use fresh, shiny magnesium turnings if possible.[5][7]
Q4: Can I store my this compound solution?
While commercially available solutions are stable for extended periods when stored correctly, lab-prepared solutions are best used immediately. If storage is necessary, it must be done in a tightly sealed container under a positive pressure of an inert gas (e.g., nitrogen or argon) and refrigerated to minimize decomposition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[9]
Materials:
-
Magnesium turnings (1.1 eq.)
-
2-Bromopropene (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal, optional activator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas source (N₂ or Ar).
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum or oven-dry it and cool under a stream of inert gas.
-
Magnesium Preparation: Place the magnesium turnings and a magnetic stir bar into the reaction flask.
-
Initiation: Add a small volume of anhydrous THF to just cover the magnesium. Add a small crystal of iodine. The flask may be gently warmed. Add approximately 10% of the 2-bromopropene solution (dissolved in the remaining anhydrous THF) to the flask.
-
Observation: Stir the mixture. Initiation is confirmed by the disappearance of the iodine color and the onset of gentle reflux.
-
Addition: Once the reaction has started, add the remaining 2-bromopropene solution dropwise from the addition funnel at a rate that maintains a steady but controlled reflux. Use a cooling bath if necessary.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for 1 hour to ensure the reaction goes to completion.[9]
-
Final Product: Cool the mixture to room temperature. The resulting grey-to-brown solution is this compound and can be used directly for subsequent reactions. The concentration is typically around 0.8 M depending on the scale.[9]
Protocol 2: Magnesium Activation with 1,2-Dibromoethane (DBE)
This is a powerful activation method for stubborn reactions.[3]
Procedure:
-
Setup: Place the magnesium turnings in the flame-dried flask under an inert atmosphere.
-
Solvent Addition: Add a portion of anhydrous THF to cover the magnesium.
-
Activation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.
-
Observation: A vigorous bubbling (ethylene gas evolution) and warming should occur, indicating the magnesium surface is activated.
-
Halide Addition: Once the initial vigorous reaction with DBE has subsided, you can begin the slow, dropwise addition of your 2-bromopropene solution as described in Protocol 1.
Data Summary
Table 1: Effect of Temperature on Grignard Reaction Byproducts
While specific data for this compound is limited, general trends show that temperature control is critical for minimizing side reactions and maximizing the yield of the desired product.
| Temperature Range | General Outcome on Yield | Common Side Reactions | Reference |
| Low (<0 °C) | Can increase yield by improving the stability of the Grignard reagent and minimizing side reactions with sensitive functional groups. | Reaction rate may be slow; initiation can be difficult. | [12][13] |
| Moderate (RT to Reflux) | Optimal for the formation of many simple Grignard reagents. Allows for a balance of reaction rate and stability. | Wurtz coupling can occur if the halide is added too quickly. | [1][14] |
| High (>40 °C for some systems) | Can decrease yield due to an increased rate of side reactions and potential Grignard reagent decomposition. | Increased formation of Wurtz coupling products and other regioisomeric impurities. | [14] |
Visualizations
Diagram 1: Troubleshooting Workflow for Initiation Failure
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. askfilo.com [askfilo.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. hzdr.de [hzdr.de]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
troubleshooting low reactivity of isopropenylmagnesium bromide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with isopropenylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?
A successful Grignard reaction initiation is marked by a gentle refluxing of the solvent, a cloudy grey/brown appearance of the mixture, and a noticeable exotherm.[1] If you are not observing these signs, the primary suspect is the passivating layer of magnesium oxide on the surface of the magnesium turnings.[1][2] This layer prevents the magnesium from reacting with the 2-bromopropene (B1265445).
To address this, you need to activate the magnesium surface. Here are several common activation methods:
-
Mechanical Activation: Vigorously stir the magnesium turnings to physically break the oxide layer. You can also use a glass rod to crush the turnings in the flask (before adding the solvent) to expose a fresh surface.[3][4]
-
Chemical Activation: Add a small crystal of iodine.[1][3] The disappearance of the purple/brown color of the iodine is a good indicator that the reaction has started.[1] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used.[1][3] The bubbling of ethylene (B1197577) gas indicates successful activation.[1]
-
Thermal Activation: Gently warming the flask can help to initiate the reaction.[1] However, be cautious as the reaction can become vigorous once it starts.
Q2: I have successfully initiated the reaction, but the overall yield is low. What could be the reasons for the low reactivity of my this compound?
Low yields can be attributed to several factors throughout the experimental process:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture.[2][5] Any trace of water in your glassware, solvent, or 2-bromopropene will quench the Grignard reagent as it forms. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that your solvent is anhydrous.[1][2]
-
Impure Reagents: The purity of your 2-bromopropene is crucial. Impurities can interfere with the reaction. Consider purifying your 2-bromopropene by distillation before use.
-
Incorrect Reagent Concentration: The concentration of the formed Grignard reagent might be lower than expected. It is highly recommended to titrate a small aliquot of your this compound solution to determine its exact molarity before proceeding with the main reaction.[6][7][8]
-
Side Reactions: Wurtz coupling, where two alkyl halides react with magnesium to form a new carbon-carbon bond, is a common side reaction that can reduce the yield of your desired Grignard reagent.[9] Using the appropriate solvent and temperature can help minimize this.
-
Improper Storage: this compound solutions are sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[10] Peroxide formation can also occur upon prolonged storage in THF, which can be dangerous and affect reactivity.[10]
Q3: My this compound solution has a dark color. Is this normal and does it affect reactivity?
A freshly prepared Grignard reagent solution is typically clear to cloudy and greyish-brown.[1] A very dark color could indicate the presence of impurities or decomposition products, which may negatively impact its reactivity. If you are concerned about the quality of your reagent, it is best to prepare a fresh batch.
Q4: Can I use a different solvent instead of tetrahydrofuran (B95107) (THF)?
While THF is a common solvent for the preparation of this compound, other ethereal solvents like diethyl ether can also be used.[2][11] More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been used as a greener alternative.[12] The choice of solvent can influence the solubility and reactivity of the Grignard reagent. It is important to ensure the solvent is anhydrous.
Data Summary
Table 1: Common Methods for Magnesium Activation
| Activation Method | Reagent/Procedure | Typical Conditions | Observations |
| Chemical | Iodine (I₂) | A few small crystals added to the magnesium turnings.[1][3] | Disappearance of the purple/brown iodine color.[1] |
| 1,2-Dibromoethane (DBE) | A few drops added to the magnesium suspension in the solvent.[1][3] | Bubbling (ethylene gas evolution) and a gentle exotherm.[1] | |
| Diisobutylaluminium hydride (DIBAH) | Can be used to activate the magnesium surface and dry the reaction mixture.[13] | Allows for initiation at lower temperatures (below 20°C).[13] | |
| Mechanical | Crushing/Stirring | Grinding the magnesium turnings with a glass rod before solvent addition or vigorous stirring.[3][4] | No specific visual cue, but exposes fresh magnesium surface. |
| Thermal | Gentle Warming | Gentle heating of the reaction flask with a heat gun.[3] | Can help initiate a sluggish reaction, but requires caution. |
| Ultrasonication | Ultrasonic Bath | Placing the reaction flask in an ultrasonic bath.[3] | Helps to clean the magnesium surface.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
2-Bromopropene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the three-neck flask with a condenser, a dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.
-
Magnesium Addition: Add the magnesium turnings to the flask.
-
Activation: Add a single, small crystal of iodine to the flask.
-
Solvent and Reagent Addition: Add a small portion of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 2-bromopropene in anhydrous THF.
-
Initiation: Add a small amount of the 2-bromopropene solution from the dropping funnel to the stirred magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, a gentle reflux, and a cloudy appearance. If the reaction does not start, gentle warming may be applied.
-
Grignard Formation: Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.[14]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional hour to ensure complete reaction.[14]
-
Titration: Before use, it is recommended to determine the exact concentration of the prepared this compound solution using a titration method (see Protocol 2).
Protocol 2: Titration of this compound
This protocol is based on the titration with a standard solution of sec-butanol in the presence of an indicator.
Materials:
-
This compound solution in THF
-
Anhydrous THF
-
sec-Butanol (accurately weighed)
-
1,10-Phenanthroline (B135089) (indicator)[7]
-
Dry glassware (burette, flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Indicator Solution: In a dry flask under an inert atmosphere, dissolve a small amount (1-2 crystals) of 1,10-phenanthroline in anhydrous THF.
-
Grignard Aliquot: To this flask, add a precisely measured volume of the this compound solution to be titrated. The solution should turn a specific color (e.g., rust-red), indicating the formation of a complex.[7]
-
Titrant Preparation: Prepare a standard solution of sec-butanol in anhydrous THF of a known concentration.
-
Titration: Titrate the Grignard solution with the standard sec-butanol solution until the color of the indicator disappears, signaling the endpoint.
-
Calculation: Calculate the molarity of the this compound solution based on the volume of the sec-butanol solution required to reach the endpoint.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: Potential causes of low this compound reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fishersci.com [fishersci.com]
- 6. How do you titrate Grignard reagents? | Filo [askfilo.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. fishersci.com [fishersci.com]
- 11. homework.study.com [homework.study.com]
- 12. This compound | 13291-18-4 [amp.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
preventing Wurtz coupling with isopropenylmagnesium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropenylmagnesium bromide. The following information is intended to help prevent Wurtz coupling and other side reactions during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is Wurtz-type coupling in the context of this compound synthesis?
A1: Wurtz-type coupling is a significant side reaction that occurs during the formation of a Grignard reagent, such as this compound. In this reaction, a newly formed molecule of this compound acts as a nucleophile and attacks a molecule of the unreacted 2-bromopropene (B1265445). This results in the formation of a homocoupled dimer, 2,3-dimethyl-1,3-butadiene (B165502), and magnesium bromide. This side reaction consumes the desired Grignard reagent and can complicate the purification of the final product.
Q2: What are the primary causes of excessive Wurtz coupling during the preparation of this compound?
A2: High yields of the Wurtz coupling byproduct are typically promoted by several factors:
-
High Local Concentration of 2-Bromopropene: Rapid addition of 2-bromopropene can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide instead of the magnesium surface.[1]
-
Elevated Reaction Temperature: The formation of Grignard reagents is an exothermic process.[2] Poor temperature control can lead to "hot spots" in the reaction mixture, which accelerate the rate of Wurtz coupling.[1][2]
-
Choice of Solvent: Certain solvents can influence the rate of Wurtz coupling. While Tetrahydrofuran (THF) is a common solvent for Grignard reagent formation, it can promote Wurtz coupling for reactive halides.[1]
-
Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow the rate of Grignard reagent formation, leaving a higher concentration of unreacted 2-bromopropene available for the Wurtz reaction.[1]
Q3: How can I minimize the formation of the 2,3-dimethyl-1,3-butadiene byproduct?
A3: To suppress the formation of the Wurtz coupling byproduct, consider the following strategies:
-
Slow Addition: Add the 2-bromopropene solution dropwise to the magnesium turnings at a rate that maintains a steady and controllable reaction temperature.[2][3] This prevents the buildup of the unreacted halide.
-
Temperature Control: Maintain a low and consistent reaction temperature. For a reactive halide like 2-bromopropene, it is advisable to initiate the reaction at room temperature and then cool the reaction vessel once the exotherm begins.[2]
-
Solvent Selection: Consider using 2-Methyltetrahydrofuran (2-MeTHF) as an alternative to THF. 2-MeTHF has been shown to reduce the level of Wurtz coupling byproducts for reactive Grignard reagents.[4][5]
-
Use of Excess Magnesium: Employing a larger excess of high-quality magnesium turnings ensures a sufficient surface area is available for the reaction, which favors the formation of the Grignard reagent over the coupling byproduct.
Q4: My this compound solution appears cloudy. Is this indicative of Wurtz coupling?
A4: While some Grignard reagents can be sparingly soluble and appear cloudy, the formation of a significant amount of precipitate could be due to the Wurtz coupling product. However, in the case of this compound, the byproduct 2,3-dimethyl-1,3-butadiene is a liquid at room temperature. Therefore, cloudiness is more likely due to the Schlenk equilibrium, where the Grignard reagent exists in equilibrium with diisopropenylmagnesium and magnesium bromide, or due to the precipitation of magnesium oxide if the reaction is exposed to air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product after reaction with an electrophile. | High extent of Wurtz coupling during Grignard formation. | Implement strategies to minimize Wurtz coupling: slow addition of 2-bromopropene, maintain low reaction temperature, and consider using 2-MeTHF as the solvent. |
| Reaction fails to initiate. | Magnesium surface is passivated by a layer of magnesium oxide. | Activate the magnesium turnings prior to the addition of 2-bromopropene. This can be achieved by adding a small crystal of iodine and gently warming the flask under an inert atmosphere until the iodine color disappears.[3] |
| A significant amount of a volatile, nonpolar byproduct is observed during workup. | This is likely the Wurtz coupling product, 2,3-dimethyl-1,3-butadiene. | Review and optimize the Grignard formation step to minimize its formation in future reactions. For the current batch, purification by distillation may be possible depending on the boiling point of the desired product. |
| The reaction is very exothermic and difficult to control. | The rate of addition of 2-bromopropene is too fast. | Immediately slow down the addition rate and apply external cooling (e.g., an ice bath) to moderate the reaction temperature. |
Quantitative Data: Solvent Effects on Wurtz Coupling
| Solvent | Yield of Grignard Product (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[3] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating effective suppression of Wurtz coupling.[3] |
Note: Data is for the reaction of benzyl (B1604629) chloride and is intended to be illustrative. Similar trends are expected for other reactive Grignard reagents like this compound.
Experimental Protocols
Protocol 1: Preparation of this compound with Minimized Wurtz Coupling
This protocol is adapted from standard procedures for preparing reactive Grignard reagents and incorporates best practices to minimize the formation of the Wurtz coupling byproduct.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
2-Bromopropene
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous diethyl ether (for comparison, if desired)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask under a slow stream of inert gas until the iodine sublimes and its purple color disappears.[3] This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous 2-MeTHF to the activated magnesium. In the dropping funnel, prepare a solution of 2-bromopropene in 2-MeTHF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy solution.
-
Slow Addition: Once the reaction has started, add the remaining 2-bromopropene solution dropwise from the dropping funnel over a period of at least 40 minutes.[3] Maintain the reaction temperature below 10°C using an external cooling bath (e.g., an ice-water bath) to control the exotherm.[3]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes to ensure complete reaction. The resulting gray suspension is the this compound solution.
Visualizations
Caption: Competing pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting excessive Wurtz coupling.
References
optimizing temperature for isopropenylmagnesium bromide reactions
Technical Support Center: Isopropenylmagnesium Bromide Reactions
Welcome to the technical support center for optimizing this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of this compound?
The formation of this compound from 2-bromopropene (B1265445) and magnesium in tetrahydrofuran (B95107) (THF) is typically initiated with gentle heating. Once the exothermic reaction begins, the addition of 2-bromopropene should be controlled to maintain a steady reflux.[1] While a specific temperature is not always cited, the reflux temperature of THF (approximately 66°C) is a common condition.
Q2: At what temperature should the reaction of this compound with an electrophile be carried out?
The optimal temperature for the reaction of this compound with an electrophile depends on the specific substrate and the desired outcome. For many reactions, especially with sensitive functional groups, low temperatures are crucial to improve selectivity and minimize side reactions. Temperatures ranging from -78°C to 0°C are often employed. For instance, reactions with functionalized aryl bromides have been successfully carried out at -78°C to yield the corresponding Grignard reagents, which are then reacted with electrophiles at temperatures between -78°C and -40°C.[1][2]
Q3: What are the common side reactions observed in this compound reactions and how can they be minimized?
Common side reactions include:
-
Wurtz Coupling: This reaction involves the coupling of the Grignard reagent with the unreacted 2-bromopropene, leading to the formation of a dimer. To minimize this, a slow, dropwise addition of 2-bromopropene to the magnesium suspension is recommended. This maintains a low concentration of the alkyl halide.
-
Enolization: When reacting with enolizable ketones, this compound can act as a base, deprotonating the ketone to form an enolate. This reduces the yield of the desired addition product. Performing the reaction at low temperatures can favor the nucleophilic addition over enolization.
-
Di-addition: In reactions with esters, the initial addition product can react with a second equivalent of the Grignard reagent. Lowering the reaction temperature, for example to -40°C, can significantly suppress or completely prevent this di-addition.
Q4: How can I tell if my Grignard reagent formation has initiated?
Several signs indicate the initiation of the Grignard reaction:
-
A noticeable increase in the temperature of the reaction mixture, potentially leading to spontaneous refluxing of the solvent.
-
The appearance of a cloudy or greyish suspension.
-
The disappearance of the initial color if an initiator like iodine was used.
Q5: What is the importance of anhydrous conditions in this compound reactions?
This compound is a highly reactive organometallic compound that is extremely sensitive to moisture. Water will protonate the Grignard reagent, quenching it and reducing the yield of the desired product. Therefore, it is imperative to use anhydrous solvents and thoroughly dried glassware. All manipulations should be carried out under an inert atmosphere, such as dry nitrogen or argon.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate | Inactive magnesium surface; Presence of moisture; Low initial temperature. | 1. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. 2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. 3. Use anhydrous solvent. 4. Gently warm the initial mixture of magnesium, solvent, and a small amount of 2-bromopropene. |
| Low yield of the desired product | Incomplete formation of the Grignard reagent; Reaction with atmospheric CO2 or O2; Side reactions (Wurtz coupling, enolization); Suboptimal reaction temperature. | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Maintain a positive pressure of an inert gas throughout the reaction. 3. Add the 2-bromopropene solution slowly to the magnesium. 4. For the reaction with the electrophile, cool the reaction mixture to a lower temperature (e.g., -78°C, -40°C, or 0°C) before adding the electrophile. |
| Formation of significant side products | High reaction temperature; High concentration of reactants. | 1. Lower the reaction temperature for the addition of the electrophile. 2. Add the Grignard reagent solution dropwise to the electrophile solution (or vice versa, depending on the specific reaction) to maintain a low concentration of the added reagent. |
| Darkening of the reaction mixture | Decomposition of the Grignard reagent. | This can be caused by overheating or prolonged reaction times. Ensure efficient stirring and maintain the recommended reaction temperature. |
Data Presentation: Effect of Temperature on this compound Reactions
The following table summarizes the qualitative and, where available, semi-quantitative effects of temperature on this compound reactions based on literature findings. Specific yields are highly dependent on the substrates and reaction conditions.
| Reaction Type | Temperature Range | Observed Effect on Yield and Selectivity | Key Side Reactions Minimized |
| Formation of this compound | Reflux in THF (~66°C) | Standard condition for formation. Yield is generally good if anhydrous conditions are maintained. | Wurtz coupling can occur if 2-bromopropene is added too quickly. |
| Reaction with Functionalized Aryl Bromides | -78°C to -40°C | Good to moderate yields are reported for the formation of functionalized Grignard reagents and their subsequent reaction with electrophiles.[1][2] | Decomposition of the Grignard reagent and reactions with sensitive functional groups are minimized. |
| Reaction with Esters | -40°C | Complete suppression of di-addition product was observed in a study of a Grignard reaction with a phthalide. | Di-addition. |
| Reaction with gem-dibromocyclopropanes | -60°C | Formation of a stable 1-bromo-1-(bromomagnesio)-cyclopropane intermediate, which can be trapped by electrophiles. At ambient temperature, allene (B1206475) formation is the major pathway. | Rearrangement and ring-opening reactions. |
Experimental Protocols
Protocol 1: Low-Temperature Formation of a Functionalized Grignard Reagent and Reaction with Benzaldehyde (B42025)
This protocol is adapted from procedures for forming functionalized Grignard reagents at low temperatures.[1][2]
Materials:
-
Activated magnesium (Rieke Magnesium)
-
Functionalized aryl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add activated magnesium (1.2 equivalents) under a positive pressure of nitrogen.
-
Add anhydrous THF to the flask.
-
Cool the stirred suspension to -78°C using a dry ice/acetone bath.
-
In the dropping funnel, prepare a solution of the functionalized aryl bromide (1.0 equivalent) in anhydrous THF.
-
Add the aryl bromide solution dropwise to the magnesium suspension while maintaining the temperature at -78°C.
-
After the addition is complete, stir the mixture at -78°C for 30 minutes.
-
In a separate flame-dried flask, prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF and cool it to -78°C.
-
Slowly transfer the prepared Grignard reagent solution to the benzaldehyde solution via a cannula while maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Protocol 2: General Low-Temperature Addition of this compound to a Ketone
Materials:
-
This compound solution in THF (commercially available or freshly prepared)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of the ketone (1.0 equivalent) in anhydrous THF under a positive pressure of nitrogen.
-
Cool the stirred solution to the desired low temperature (e.g., -78°C, -40°C, or 0°C) using an appropriate cooling bath.
-
Add the this compound solution (1.1 equivalents) dropwise from the dropping funnel while maintaining the internal temperature.
-
After the addition is complete, stir the reaction mixture at the same temperature for 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound reactions.
References
effect of solvent on isopropenylmagnesium bromide reactivity (THF vs 2-MeTHF)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of isopropenylmagnesium bromide, with a focus on the effect of solvent choice—Tetrahydrofuran (B95107) (THF) vs. 2-Methyltetrahydrofuran (2-MeTHF)—on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2-MeTHF over THF for reactions with this compound?
A1: 2-Methyltetrahydrofuran (2-MeTHF) offers several significant advantages over Tetrahydrofuran (THF) as a solvent for Grignard reactions involving this compound. These benefits include improved reaction yields, enhanced stability of the Grignard reagent, the ability to perform reactions at higher temperatures, and simplified work-up procedures.[1][2]
Q2: How significant is the yield improvement when using 2-MeTHF?
A2: Studies have shown that switching from THF to 2-MeTHF can lead to notable increases in product yield. For instance, in one documented case, an 18% improvement in yield was observed for a Grignard reaction upon substituting THF with 2-MeTHF.[2] In the context of a Cu-catalyzed 1,4-addition, high enantioselectivities have been reported for reactions with this compound in 2-MeTHF.[3]
Q3: Why does 2-MeTHF lead to better stability of the Grignard reagent?
A3: 2-MeTHF exhibits superior stability in the presence of strong bases and organometallic reagents like this compound compared to THF.[1] This increased stability can be attributed to the steric hindrance provided by the methyl group on the tetrahydrofuran ring, which can slow down decomposition pathways.
Q4: How does the choice of solvent affect the reaction temperature?
A4: 2-MeTHF has a higher boiling point (approximately 80°C) than THF (approximately 66°C).[1] This allows for reactions to be conducted at elevated temperatures, which can lead to faster reaction rates and potentially overcome activation energy barriers for sluggish transformations.
Q5: What makes the work-up easier with 2-MeTHF?
A5: A significant practical advantage of 2-MeTHF is its limited miscibility with water, in contrast to THF which is fully miscible.[1][2] This property facilitates cleaner and more efficient aqueous work-ups, as it allows for distinct phase separation, simplifying the extraction of the desired product and reducing the need for co-solvents.
Troubleshooting Guides
This section addresses common issues encountered during Grignard reactions with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[4][5] 2. Presence of Moisture: Grignard reagents are highly sensitive to water.[4][5] 3. Poor Quality of Alkyl Halide: Impurities in the isopropenyl bromide can inhibit the reaction. | 1. Activate Magnesium: Use fresh, shiny magnesium turnings. If the surface appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][6] 2. Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere or oven-dried). Use anhydrous solvents.[4][5] 3. Purify Alkyl Halide: Ensure the isopropenyl bromide is pure and dry before use. |
| Low Reaction Yield | 1. Side Reactions: Wurtz-type coupling of the alkyl halide is a common side reaction.[7] 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Grignard Reagent Degradation: The Grignard reagent may have degraded due to prolonged reaction times or exposure to air/moisture. | 1. Control Addition Rate: Add the isopropenyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize homo-coupling.[4] 2. Monitor Reaction: Monitor the reaction progress by observing the consumption of magnesium. Allow for sufficient reaction time. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the Grignard reagent.[6] |
| Formation of Byproducts | 1. Solvent-Related Side Reactions (especially with THF): In some cases, THF can be deprotonated by the Grignard reagent, leading to side products. 2. Reaction with Carbonyl Substrates: Enolization of the carbonyl substrate can compete with nucleophilic addition. | 1. Switch to 2-MeTHF: 2-MeTHF is generally more stable and less prone to side reactions compared to THF.[1] 2. Low-Temperature Addition: Add the Grignard reagent to the carbonyl compound at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization. |
Data Presentation
The following table provides a comparative summary of key performance indicators for this compound reactions in THF versus 2-MeTHF, based on available data and general observations for Grignard reactions.
| Parameter | THF | 2-MeTHF | Reference |
| Relative Yield | Baseline | Up to 18% higher | [2] |
| Reaction Temperature Range | Lower (up to ~66°C) | Higher (up to ~80°C) | [1] |
| Grignard Reagent Stability | Good | Excellent | [1] |
| Work-up Efficiency | More complex (miscible with water) | Simplified (limited water miscibility) | [1][2] |
| Formation of Side Products | Higher potential | Lower potential | [1][7] |
Experimental Protocols
General Protocol for the Formation of this compound
This protocol provides a general guideline for the preparation of this compound and should be adapted based on the specific requirements of the subsequent reaction.
Materials:
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Magnesium turnings
-
Isopropenyl bromide
-
Anhydrous solvent (THF or 2-MeTHF)
-
Iodine crystal (for activation)
-
Anhydrous work-up and extraction solvents
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.
-
Initiation: Add a small amount of the anhydrous solvent (THF or 2-MeTHF) to just cover the magnesium turnings. Prepare a solution of isopropenyl bromide in the same anhydrous solvent in the dropping funnel. Add a small portion of the isopropenyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by bubbling and a cloudy appearance of the solution. Gentle warming may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining isopropenyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the this compound reagent.
Protocol for the Copper-Catalyzed 1,4-Addition of this compound to an α,β-Unsaturated Ketone
This protocol is an example of a reaction where 2-MeTHF has been shown to be an effective solvent.
Materials:
-
This compound solution (in THF or 2-MeTHF)
-
α,β-Unsaturated ketone
-
Copper catalyst (e.g., CuI)
-
Anhydrous solvent (THF or 2-MeTHF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Reaction Setup: In a flame-dried, inert atmosphere flask, dissolve the α,β-unsaturated ketone and the copper catalyst in the anhydrous solvent (THF or 2-MeTHF).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Grignard Addition: Slowly add the this compound solution to the cooled ketone solution via syringe or cannula.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. If using 2-MeTHF, the organic layer can be easily separated. If using THF, an extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) will be necessary. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or another suitable method.
Visualizations
The following diagram illustrates a logical workflow for selecting the appropriate solvent for a Grignard reaction, considering the advantages of 2-MeTHF.
Caption: A logical workflow for solvent selection in Grignard reactions.
References
titration protocol for determining isopropenylmagnesium bromide concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately determine the concentration of isopropenylmagnesium bromide solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the exact concentration of my this compound solution?
A1: this compound is a reactive Grignard reagent. Its actual concentration can differ from the nominal value due to gradual degradation from exposure to air or moisture. Precise concentration determination is essential for accurate stoichiometric control in your reactions, ensuring reproducibility and maximizing yield.
Q2: How should I properly store my this compound solution?
A2: Store the solution under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, oven-dried container. It is best stored at 2-8°C. Avoid repeated exposure to the atmosphere.
Q3: What are the most common indicators used for Grignard reagent titrations?
A3: Commonly used indicators include 1,10-phenanthroline, which forms a colored complex with the Grignard reagent, and N-phenyl-1-naphthylamine.[1] Titration with iodine is also a reliable method where the disappearance of the iodine color serves as the endpoint indicator.[2][3]
Q4: Can I use a standard acid-base titration to determine the concentration?
A4: While possible, a simple acid-base titration after quenching the Grignard reagent is not recommended as it is non-selective.[4] This method will also quantify magnesium hydroxide (B78521) and alkoxide byproducts, leading to an overestimation of the active Grignard reagent concentration.[4][5]
Experimental Protocol: Titration of this compound with Iodine
This protocol details a reliable method for determining the concentration of this compound using iodine as the titrant. The endpoint is the disappearance of the brown iodine color. The addition of lithium chloride (LiCl) is crucial to solubilize the magnesium salts that form during the titration, ensuring a clear endpoint.[2][6]
Materials and Reagents:
-
This compound solution in THF (or other suitable ether solvent)
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous solvent for dilution (e.g., THF)
-
Oven-dried glassware (round-bottom flask, syringes, needles)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Prepare the Iodine Titration Solution:
-
Under an inert atmosphere, accurately weigh approximately 254 mg (1.0 mmol) of iodine into a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF containing a solubilizing amount of LiCl (a 1.0 M solution of LiCl in THF can be prepared and used).[2] A common practice is to use a solution that is approximately 0.5 M in LiCl.[6][7]
-
Stir the solution until all the iodine has dissolved, resulting in a brown solution.
-
-
Titration Setup:
-
Cool the iodine solution to 0°C using an ice bath.
-
Draw the this compound solution into a dry, gas-tight syringe.
-
-
Titration:
-
Slowly add the this compound solution dropwise to the stirred iodine solution at 0°C.
-
Continue the addition until the brown color of the iodine completely disappears. The endpoint is a colorless or slightly yellow solution.[2]
-
-
Calculation:
-
Record the volume of the this compound solution added.
-
Calculate the molarity of the Grignard reagent using the following formula:
Molarity (M) = Moles of Iodine / Volume of Grignard Reagent (L)
-
For improved accuracy, perform the titration in triplicate and average the results.
-
Quantitative Data Summary:
| Reagent/Parameter | Recommended Quantity/Value | Notes |
| Iodine (I₂) | ~254 mg (1.0 mmol) | Weigh accurately. |
| Anhydrous THF | Sufficient to dissolve I₂ and LiCl | Ensure solvent is completely dry. |
| Lithium Chloride (LiCl) | To make a ~0.5 M solution in THF | Prevents precipitation of magnesium salts. |
| Titration Temperature | 0°C | Helps to control the reaction rate. |
| Typical Concentration Range | 0.45 to 0.60 M | For commercially available solutions.[8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Indistinct or Fading Endpoint | - Slow reaction with the indicator.- Presence of moisture or oxygen in the setup. | - Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere.[9]- Use fresh, high-quality anhydrous solvents. |
| Consistently Low Titer Results | - Degradation of the Grignard reagent due to improper storage or handling.- Inaccurate measurement of the titrant or Grignard solution. | - Check the storage conditions and age of the Grignard reagent.- Ensure syringes are dry and accurately calibrated. |
| Precipitate Formation During Titration | - Formation of insoluble magnesium salts. | - Ensure a sufficient concentration of LiCl is present in the titration medium to solubilize the magnesium salts.[2][6] |
| Reaction Fails to Initiate (for self-prepared Grignard) | - Impure or oxidized magnesium turnings.- Insufficiently anhydrous conditions.- Impure alkyl/aryl halide. | - Use fresh, shiny magnesium turnings.[3]- Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.- Ensure all reagents and solvents are scrupulously dry.[2] |
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. A differential spectrophotometric method for the determination of Grignard reagent concentration - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Buy Online [thermofisher.com]
- 9. Reddit - The heart of the internet [reddit.com]
dealing with impurities in commercial isopropenylmagnesium bromide
Welcome to the Technical Support Center for commercial isopropenylmagnesium bromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this Grignard reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound solutions?
A1: Commercial this compound solutions can contain several types of impurities arising from its synthesis, handling, and storage. The most common include:
-
Propene and Propane: Formed by the reaction of the Grignard reagent with trace amounts of water or other protic sources in the solvent or on the surface of the glassware.
-
Wurtz Coupling Byproducts: Such as 2,3-dimethyl-1,3-butadiene, which results from the reaction of this compound with unreacted 2-bromopropene (B1265445).
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Magnesium Salts: Including magnesium bromide (MgBr₂) and magnesium oxide (MgO), which can precipitate from the solution.
-
Unreacted Starting Materials: Residual 2-bromopropene and magnesium metal.
-
Solvent-Related Impurities: Peroxides can form in ethereal solvents like THF upon prolonged exposure to air and light.
Q2: How do these impurities affect my reaction?
A2: Impurities can have several detrimental effects on your reaction:
-
Reduced Yield: The presence of non-reactive or side-reacting species lowers the effective concentration of the active Grignard reagent, leading to incomplete conversion of your starting material.
-
Formation of Byproducts: Impurities can react with your substrate or intermediates, leading to a complex reaction mixture and difficult purification. For example, excess magnesium salts can sometimes chelate to the product, making isolation challenging.
-
Inconsistent Results: Batch-to-batch variability in impurity levels can lead to poor reproducibility of your experiments.
-
Safety Hazards: Peroxides in the solvent can pose a significant explosion risk, especially upon concentration.
Q3: How can I determine the actual concentration of active this compound in my commercial solution?
A3: The molarity stated on the supplier's bottle can decrease over time due to degradation. It is highly recommended to titrate the Grignard reagent before use to determine its active concentration. A common and reliable method is titration with iodine.
Q4: My Grignard reaction is not initiating. What could be the cause?
A4: Failure to initiate is a common problem with Grignard reactions. The primary causes are often related to impurities:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and the solvent is anhydrous.
-
Passivated Magnesium: If you are preparing the Grignard reagent yourself, the surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction. Activation of the magnesium is necessary.
-
Poor Quality Starting Materials: Impurities in the 2-bromopropene can inhibit the reaction.
Q5: I am observing a significant amount of a dimeric byproduct in my reaction. What is it and how can I prevent it?
A5: This is likely a Wurtz coupling product. Its formation is favored by higher concentrations of the alkyl halide and elevated temperatures. To minimize its formation, ensure a slow, controlled addition of the 2-bromopropene during the preparation of the Grignard reagent and maintain a consistent reaction temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with commercial this compound.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Low or inconsistent reaction yield | Inaccurate concentration of the Grignard reagent. Degradation of the reagent due to improper storage. | Titrate the Grignard reagent before each use to determine the accurate molarity. Store the reagent under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically 2-8 °C). |
| Formation of unexpected byproducts | Presence of impurities in the commercial Grignard solution. Reaction with atmospheric oxygen or carbon dioxide. | Consider purifying the Grignard reagent by filtration to remove solid impurities. Ensure the reaction is carried out under a strictly inert atmosphere. |
| Reaction fails to go to completion | Insufficient amount of Grignard reagent added. Presence of protic impurities in the reaction setup. | Use the titrated concentration to calculate the required volume of the Grignard reagent. Ensure all reactants and solvents are anhydrous and that the glassware is properly dried. |
| Milky or cloudy appearance of the commercial solution | Precipitation of magnesium salts (MgBr₂, MgO). | This is not uncommon. Allow the solids to settle and transfer the clear supernatant via cannula for use in your reaction. Alternatively, the entire solution can be filtered under inert atmosphere. |
Quantitative Data on Impurities
While specific impurity profiles for commercial batches of this compound are not always readily available, the following table provides an illustrative overview of typical impurities and their potential concentration ranges based on data for analogous Grignard reagents.
| Impurity | Typical Concentration Range | Potential Impact |
| Propane/Propene | 0.1 - 2% | Reduces active reagent concentration. |
| 2,3-dimethyl-1,3-butadiene (Wurtz byproduct) | 1 - 5% | Complicates product purification, reduces yield.[1] |
| Magnesium Oxide/Hydroxide | Variable (precipitate) | Can interfere with reaction kinetics and work-up. |
| Benzene (from solvent impurities in phenylmagnesium bromide) | < 2 ppm (as per FDA guidelines for pharmaceuticals)[2][3] | Carcinogenic; generally present at very low levels. |
Experimental Protocols
Protocol 1: Titration of this compound with Iodine
Objective: To determine the precise molarity of the active Grignard reagent.
Materials:
-
This compound solution
-
Anhydrous THF
-
Iodine (I₂) crystals
-
1.0 M solution of LiCl in THF (optional, helps solubilize magnesium salts)
-
Dry glassware (burette, flask, syringe)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 254 mg (1 mmol) of iodine into a flame-dried flask.
-
Add 10 mL of anhydrous THF (and 1 mL of 1.0 M LiCl in THF, if used). Stir until the iodine is completely dissolved.
-
Fill a dry burette with the this compound solution.
-
Slowly titrate the iodine solution with the Grignard reagent with vigorous stirring.
-
The endpoint is reached when the characteristic brown color of the iodine disappears and the solution becomes colorless or slightly yellow.
-
Record the volume of the Grignard reagent added.
-
Repeat the titration at least twice more and calculate the average molarity.
Calculation: Molarity (M) = Moles of I₂ / Volume of Grignard reagent added (L)
Protocol 2: Purification of Commercial this compound by Filtration
Objective: To remove solid impurities such as magnesium salts from the commercial solution.
Materials:
-
This compound solution
-
Anhydrous Celite® or glass wool
-
Dry filtration apparatus (e.g., fritted glass filter funnel or a cannula with a glass wool plug)
-
Inert atmosphere setup
Procedure:
-
Assemble the dry filtration apparatus under an inert atmosphere.
-
If using a fritted glass filter, add a small pad of anhydrous Celite®.
-
Under a positive pressure of inert gas, transfer the commercial this compound solution to the filter funnel.
-
Apply a slight positive pressure of the inert gas to slowly force the solution through the filter.
-
Collect the clear filtrate in a dry, inert-atmosphere flask.
-
The purified solution should be stored under an inert atmosphere and its concentration should be determined by titration before use.
Visualizations
References
Technical Support Center: Safely Quenching Isopropenylmagnesium Bromide
This guide provides detailed protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals on the safe quenching of unreacted isopropenylmagnesium bromide. Adherence to these procedures is critical for mitigating risks associated with the high reactivity of Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound?
A1: this compound, like other Grignard reagents, is a highly reactive organometallic compound.[1] The primary hazards include:
-
Extreme Reactivity with Protic Solvents: It reacts violently with water and other protic solvents in a highly exothermic reaction, which can lead to runaway reactions.[1][2] In contact with water, it releases flammable gases that can ignite spontaneously.[3][4]
-
Flammability: Grignard reagents are flammable, and the ethereal solvents they are typically dissolved in (like THF or diethyl ether) are also highly flammable.[2][5]
-
Pyrophoricity: Some Grignard reagents can be pyrophoric, meaning they can ignite spontaneously on contact with air.[1]
-
Corrosivity: Grignard reagents are corrosive and can cause severe skin burns and eye damage.[2][3]
Q2: What personal protective equipment (PPE) is required when quenching this compound?
A2: Appropriate PPE is essential for safely handling and quenching Grignard reagents. This includes:
-
A flame-resistant lab coat.[2]
-
Chemical splash goggles or a face shield.[2]
-
Nomex or other flame-resistant gloves.[2] Nitrile gloves may be worn for dexterity but are combustible.[6]
Q3: What are the recommended quenching agents for this compound?
A3: Several quenching agents can be used, with the choice depending on the scale of the reaction and the sensitivity of the reaction products. Milder quenching agents are generally preferred to control the exotherm. Common quenching agents include:
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): This is a milder quenching agent than water or dilute acids and is often used for sensitive substrates.[1]
-
Alcohols (e.g., Isopropanol, Methanol): These can be used to quench residual Grignard reagent, although the reaction can still be vigorous.[1][7]
-
Dilute Acids (e.g., 10% Sulfuric Acid or 1.0 M HCl): These are used after an initial quench with a milder reagent to dissolve the resulting magnesium salts.[8][9]
-
Water: While effective, water reacts very exothermically with Grignard reagents and must be added extremely slowly and with cooling.[8][10]
Q4: Can I add water directly to my reaction flask to quench the Grignard reagent?
A4: While water can be used, it is not the recommended initial quenching agent due to the high exothermicity of the reaction.[8] If water is used, it must be added dropwise to a cooled reaction vessel (in an ice bath) to control the reaction rate and prevent a dangerous runaway reaction.[8][10] A safer approach is to use a milder quenching agent first, such as saturated aqueous ammonium chloride or an alcohol.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent, uncontrolled reaction during quenching. | Quenching agent was added too quickly. The reaction was not sufficiently cooled. | Immediately cease addition of the quenching agent. Ensure the reaction flask is securely in an ice bath. If the reaction continues to escalate, if safe to do so, move the reaction vessel to a secondary containment unit. |
| A solid mass forms in the flask during quenching. | Formation of magnesium salts (hydroxides and halides). | Continue stirring vigorously. After the initial quench is complete, add a dilute acid (e.g., 10% H₂SO₄ or 1 M HCl) to dissolve the salts.[8] |
| The reaction does not seem to be quenching. | Insufficient amount of quenching agent added. | Continue to add the quenching agent dropwise until no further reaction (e.g., bubbling, heat generation) is observed. |
| A fire starts during the quenching process. | The solvent or evolved flammable gases ignited. | Use a dry chemical (Class D) fire extinguisher. Do not use water, as it will react violently with the unquenched Grignard reagent. |
Experimental Protocol: Safe Quenching of this compound
This protocol outlines the steps for safely quenching unreacted this compound in a laboratory setting.
1. Preparation and Safety Precautions:
-
Ensure you are wearing the appropriate PPE: a flame-resistant lab coat, chemical splash goggles, and Nomex gloves.[2]
-
Conduct the entire quenching procedure in a certified chemical fume hood.[1]
-
Have a Class D fire extinguisher readily available.
-
Do not work alone. Ensure another person familiar with the procedure is present in the lab.[2][11]
-
Prepare an ice-water bath large enough to comfortably hold the reaction flask.[5]
2. Cooling the Reaction Mixture:
-
Once the primary reaction is complete, place the reaction flask in the ice-water bath and allow it to cool to 0°C.[1]
3. Slow Addition of the Quenching Agent:
-
Begin the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled and stirred reaction mixture.[1]
-
Caution: The addition should be extremely slow to control the exothermic reaction. An induction period may occur, so be patient and observe the reaction closely before increasing the rate of addition.[8]
4. Observation and Completion of Quenching:
-
Continue the dropwise addition until all of the unreacted Grignard reagent has been consumed. This is typically indicated by the cessation of gas evolution and heat generation.
-
Allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure the quench is complete.[8]
5. Dissolving Magnesium Salts:
-
Slowly add a dilute acid, such as 1 M aqueous HCl or 10% aqueous H₂SO₄, to the reaction mixture to dissolve the precipitated magnesium salts.[8][9] This will result in a biphasic mixture.
6. Work-up and Extraction:
-
The organic product can now be separated from the aqueous layer using a separatory funnel.
-
The aqueous layer is typically extracted one or more times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.
-
The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to isolate the crude product.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Quenching Temperature | 0°C (Ice-water bath) | To control the highly exothermic reaction and prevent a runaway reaction.[1] |
| Rate of Addition | Dropwise and slow | To manage heat generation and prevent splashing or violent reaction.[8][10] |
| Quenching Agent Concentration | Saturated aqueous NH₄Cl, 1 M HCl, or 10% H₂SO₄ | A saturated solution of NH₄Cl provides a milder initial quench.[1] Dilute acids are effective for dissolving magnesium salts.[8] |
Workflow for Safe Quenching of this compound
Caption: Workflow for the safe quenching of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. Magnesium, bromo(1-methylethenyl)- | C3H5BrMg | CID 4187787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13291-18-4 [amp.chemicalbook.com]
- 5. quora.com [quora.com]
- 6. dchas.org [dchas.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rroij.com [rroij.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
Validation & Comparative
A Comparative Analysis of Isopropenylmagnesium Bromide and Vinylmagnesium Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, Grignard reagents are indispensable tools for the formation of carbon-carbon bonds. Among the vinylic Grignard reagents, isopropenylmagnesium bromide and vinylmagnesium bromide are frequently employed for the introduction of isopropenyl and vinyl moieties, respectively. While structurally similar, their reactivity profiles exhibit notable differences that can be strategically exploited in complex molecule synthesis. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection for specific synthetic challenges.
At a Glance: Key Differences in Reactivity
| Characteristic | This compound | Vinylmagnesium Bromide |
| Nucleophilicity | Generally considered a strong nucleophile. | Potent nucleophilic character, widely used for high-yield synthetic outcomes. |
| Steric Hindrance | The presence of an α-methyl group increases steric bulk compared to vinylmagnesium bromide, which can influence regioselectivity and reaction rates. | Less sterically hindered, allowing for easier access to sterically congested electrophilic centers. |
| Chemoselectivity | Exhibits superior chemoselectivity in reactions with bifunctional substrates due to reduced reactivity and slower addition kinetics. | Can be less selective in the presence of multiple reactive sites. |
| Regioselectivity | Can exhibit different regioselectivity (e.g., O-alkylation vs. C-alkylation) depending on the substrate. | Predominantly undergoes 1,2-addition to carbonyls, but regioselectivity can be influenced by the substrate. |
| Side Reactions | The increased steric hindrance can sometimes lead to a higher propensity for reduction or enolization with sterically demanding ketones. | Prone to side reactions such as enolization with susceptible ketones. |
Performance in Reactions with Carbonyl Compounds
The reaction of Grignard reagents with carbonyl compounds is a fundamental transformation in organic chemistry. The choice between this compound and vinylmagnesium bromide can significantly impact the yield and stereoselectivity of these reactions.
Reaction with a Bifunctional Substrate: Aldehyde with Anomeric Acetate (B1210297)
A direct comparison highlights the enhanced chemoselectivity of this compound. In a reaction with an aldehyde containing an anomeric acetate, this compound provided a higher yield and greater diastereoselectivity compared to vinylmagnesium bromide. This is attributed to the reduced reactivity and slower addition kinetics of the isopropenyl group, which minimizes side reactions like acetate displacement.
| Grignard Reagent | Substrate | Yield (%) | anti:syn Selectivity |
| This compound | Aldehyde with Anomeric Acetate | 68 | 2.5:1 |
| Vinylmagnesium Bromide | Aldehyde with Anomeric Acetate | 51 | 1.5:1 |
Reaction with Ketones: C- vs. O-Alkylation
The reaction of these vinylic Grignards with di(1,3-benzothiazol-2-yl)ketone demonstrates a fascinating divergence in reactivity. Both reagents exclusively attack the carbonyl oxygen (O-alkylation) instead of the carbonyl carbon (C-alkylation), which is the more common pathway for Grignard reagents. This highlights that substrate electronics can play a crucial role in dictating the reaction pathway, leading to unexpected outcomes. In contrast, alkyl, allyl, or alkynyl Grignard reagents exclusively yield the expected C-alkylation product (carbinol) with the same ketone.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the preparation and use of these Grignard reagents.
Preparation of this compound
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a mixture of magnesium turnings (6.33 g) in anhydrous THF (20 ml) under an argon atmosphere, add 10 ml of a solution of 2-bromopropene (20 ml) in anhydrous THF (230 ml) with heating.
-
Once the reaction initiates, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the reaction to room temperature to obtain a solution of this compound in THF.
General Procedure for the Reaction of Vinylmagnesium Bromide with an Aldehyde or Ketone
Materials:
-
Vinylmagnesium bromide solution in THF
-
Aldehyde or ketone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Cool a freshly prepared solution of vinylmagnesium bromide to 0 °C in an ice bath.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the carbonyl solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.
Mechanistic Considerations: Steric and Electronic Effects
The observed differences in reactivity between this compound and vinylmagnesium bromide can be attributed to a combination of steric and electronic factors.
Steric Hindrance
The presence of the α-methyl group in this compound introduces significant steric bulk around the nucleophilic carbon. This steric hindrance can:
-
Slow down the rate of reaction: The bulky isopropenyl group approaches the electrophilic carbonyl carbon more slowly than the less hindered vinyl group.
-
Enhance chemoselectivity: In molecules with multiple electrophilic sites, the sterically demanding this compound may preferentially react with the less hindered site.
-
Promote side reactions: With highly hindered ketones, the Grignard reagent may act as a base, leading to enolization and recovery of the starting ketone, or as a reducing agent, rather than undergoing addition.
dot
Caption: Steric hindrance comparison.
Electronic Effects
The α-methyl group in this compound is electron-donating, which can influence the nucleophilicity of the vinylic carbon. This electronic effect, combined with steric factors, contributes to the overall reactivity profile of the reagent.
dot
A Comparative Guide to Isopropenyl Organometallics: Isopropenylmagnesium Bromide vs. Isopropenyllithium
For researchers and professionals in drug development and synthetic chemistry, the choice of a nucleophilic isopropenyl source is critical. Isopropenylmagnesium bromide (a Grignard reagent) and isopropenyllithium (an organolithium reagent) are two primary options, each offering a distinct profile of reactivity, stability, and selectivity. This guide provides an objective comparison supported by experimental data and protocols to inform reagent selection.
Core Properties and Reactivity Profile
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This is a consequence of the greater polarity of the Carbon-Lithium bond compared to the Carbon-Magnesium bond. While this heightened reactivity can be advantageous for difficult transformations, it often comes at the cost of reduced stability and chemoselectivity.
This compound is a versatile and widely used reagent, valued for its balance of reactivity and stability.[1][2] It is readily prepared and commercially available in solvents like tetrahydrofuran (B95107) (THF) and the greener alternative 2-methyltetrahydrofuran (B130290) (2-MeTHF). In contrast, isopropenyllithium is significantly more reactive and less stable, particularly in ethereal solvents where its half-life can be short at non-cryogenic temperatures.[3] This necessitates in situ preparation or stringent storage conditions.
Performance in Nucleophilic Additions
A classic test for comparing these organometallic reagents is their addition to α,β-unsaturated carbonyl compounds, such as cyclohexenone. This reaction can proceed via two main pathways: 1,2-addition to the carbonyl carbon, yielding an allylic alcohol, or 1,4-conjugate addition to the β-carbon, yielding a ketone.
Due to their hard nucleophilic character, both this compound and isopropenyllithium generally favor the kinetically controlled 1,2-addition pathway.[4][5] However, the greater reactivity of isopropenyllithium can sometimes lead to more side reactions, such as enolization of the ketone, which reduces overall yield. This compound often provides a cleaner reaction with higher yields of the desired 1,2-adduct.[1]
It is noteworthy that the regioselectivity of organolithium reagents can be shifted towards 1,4-addition through the use of additives like hexamethylphosphoramide (B148902) (HMPA), which solvates the lithium cation, creating a "softer" nucleophile.[6][7]
Comparative Performance Data
The following table summarizes representative experimental data for the addition of this compound to various electrophiles. Direct comparative data for isopropenyllithium is scarce due to its lower stability, but expected outcomes are inferred from the general behavior of organolithium reagents.
| Electrophile | Reagent | Product Type | Yield (%) | Selectivity (Ratio) | Reference |
| Aldehyde with Anomeric Acetate | This compound | Diastereomeric Alcohols | 68% | 2.5:1 (anti:syn) | [1] |
| Aldehyde with Anomeric Acetate | Vinylmagnesium Bromide | Diastereomeric Alcohols | 51% | 1.5:1 (anti:syn) | [1] |
| Terminal Epoxide | This compound | Branched Secondary Alcohol | 85-95% | >95:5 (Regioselectivity) | [1] |
| α,β-Unsaturated Ketone | This compound | Conjugate Adduct | 65-85% | >20:1 (1,4- vs 1,6-) | [1] |
| Cyclohexenone | This compound | 1,2-Adduct | ~95% | Major 1,2-product | [5] |
| Cyclohexenone | Isopropenyllithium | 1,2-Adduct | Moderate to High | Major 1,2-product | [5] |
*Yields with isopropenyllithium are highly dependent on reaction conditions and purity, with potential for lower yields due to side reactions (e.g., enolization).
Experimental Protocols
Accurate and reproducible results depend on rigorous experimental technique, particularly the exclusion of atmospheric moisture and oxygen.
Protocol 1: Synthesis of this compound
This protocol describes the standard preparation of a Grignard reagent.
-
Apparatus Setup : A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Reagent Preparation : Place magnesium turnings (1.2 eq.) in the flask.
-
Initiation : Add a small portion of a solution of 2-bromopropene (B1265445) (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction can be initiated with gentle heating or the addition of a small iodine crystal.
-
Addition : Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
Completion : After the addition is complete, reflux the mixture for an additional hour to ensure full conversion.
-
Storage & Use : The resulting grey-to-brown solution can be cooled, titrated, and used directly or stored under an inert atmosphere.
Protocol 2: In Situ Generation of Isopropenyllithium
This protocol is adapted from general methods for preparing organolithium reagents, which are often used immediately due to their limited stability.[8]
-
Apparatus Setup : Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation : Add lithium metal (2.2 eq.), cut into small pieces to expose a fresh surface, to the flask containing an anhydrous, non-reactive solvent such as pentane (B18724) or diethyl ether.
-
Reaction : Cool the suspension to -10 °C or lower. Add 2-bromopropene (1.0 eq.) dropwise via syringe while stirring vigorously. A color change and/or precipitation of lithium bromide may be observed.
-
Completion : After addition, allow the reaction to stir for 1-2 hours at low temperature.
-
Use : The resulting solution/suspension of isopropenyllithium should be used immediately for the subsequent reaction step.
Conclusion and Recommendations
This compound is the reagent of choice for most standard applications. Its superior stability, ease of handling, commercial availability, and high chemoselectivity in many reactions make it a reliable and robust tool for introducing the isopropenyl group.[1][9] It is particularly recommended for reactions requiring high yields and clean conversions with common electrophiles like aldehydes, ketones, and epoxides.
Isopropenyllithium should be reserved for transformations where the higher reactivity of an organolithium is essential, for example, with highly hindered or unreactive electrophiles where the Grignard reagent fails to react. Its use requires careful planning for in situ generation and immediate consumption due to its inherent instability. Researchers must also be prepared for a higher likelihood of side reactions and potentially lower isolated yields compared to its Grignard counterpart.
References
- 1. Buy this compound | 13291-18-4 [smolecule.com]
- 2. This compound丨CAS 13291-18-4丨C3H5BrMg - Wolfa [wolfabio.com]
- 3. catsci.com [catsci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Isopropenylmagnesium Bromide Versus Other Grignard Reagents in Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate Grignard reagent is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a synthetic route. This guide provides an objective comparison of isopropenylmagnesium bromide with other commonly used Grignard reagents, supported by experimental data and detailed protocols to aid in making informed decisions in the laboratory.
This compound, a vinylic Grignard reagent, offers unique reactivity and steric properties that set it apart from its alkyl and aryl counterparts. Its utility in the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules, warrants a detailed examination of its performance relative to other organomagnesium halides.
Performance Comparison: Reactivity, Yield, and Selectivity
The choice of a Grignard reagent is often dictated by the specific transformation required. This compound demonstrates distinct advantages in certain applications, particularly in reactions where control of stereochemistry and chemoselectivity is paramount.
This compound vs. Vinylmagnesium Bromide
A key differentiator for this compound is its performance in reactions with sterically hindered or multifunctional substrates. Experimental data has shown that in reactions with bifunctional compounds containing both an aldehyde and an anomeric acetate, this compound provides superior yields and selectivity compared to vinylmagnesium bromide.[1]
| Grignard Reagent | Substrate | Product | Yield (%)[1] | Selectivity (anti:syn)[1] |
| This compound | Aldehyde with Anomeric Acetate | Allylic Alcohol | 68 | 2.5:1 |
| Vinylmagnesium Bromide | Aldehyde with Anomeric Acetate | Allylic Alcohol | 51 | 1.5:1 |
The increased steric bulk of the isopropenyl group compared to the vinyl group is believed to contribute to the enhanced diastereoselectivity observed in these reactions.
This compound vs. Alkyl and Aryl Grignard Reagents
In comparison to saturated alkyl Grignard reagents like isopropylmagnesium bromide and aryl Grignard reagents such as phenylmagnesium bromide, this compound's reactivity is influenced by the sp² hybridization of the carbon atom bonded to magnesium. This results in a more polarized carbon-magnesium bond, enhancing its nucleophilicity.[1]
The steric hindrance of the isopropenyl group is intermediate between that of a simple alkyl group and a more bulky aryl group. This can be advantageous in reactions where excessive reactivity of alkyl Grignards leads to side reactions, or where the bulk of an aryl Grignard impedes the desired transformation.
For instance, in the addition to α,β-unsaturated carbonyl compounds, the choice of Grignard reagent can determine the outcome between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). While highly reactive alkyl Grignards often favor 1,2-addition, the nuanced reactivity of this compound can, in some cases, be tuned to favor the desired addition pathway.
Experimental Protocols
To provide a practical context for the comparison of these reagents, the following are detailed experimental protocols for a representative Grignard reaction with benzaldehyde (B42025).
General Procedure for Grignard Addition to Benzaldehyde
Materials:
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Magnesium turnings
-
Appropriate bromide precursor (2-bromopropene, 2-bromopropane, or bromobenzene)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon)
Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of the corresponding bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear cloudy and grey.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of benzaldehyde (0.8 equivalents) in anhydrous diethyl ether or THF.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the selection and application of Grignard reagents, the following diagrams are provided.
Caption: Decision pathway for selecting a Grignard reagent.
Caption: General experimental workflow for a Grignard reaction.
Stability and Handling Considerations
All Grignard reagents are highly reactive and moisture-sensitive, requiring handling under an inert atmosphere.[2] The stability of this compound is comparable to that of other vinylic and alkyl Grignard reagents when stored as a solution in an appropriate anhydrous solvent such as THF or 2-methyltetrahydrofuran. As with all Grignard reagents, prolonged storage can lead to decomposition and a decrease in titer. It is recommended to titrate Grignard solutions periodically to determine their exact concentration before use.
Conclusion
This compound is a valuable tool in the synthetic chemist's arsenal, offering a unique combination of nucleophilicity and steric bulk. Its demonstrated superiority in terms of yield and selectivity in certain applications, particularly those requiring diastereocontrol, makes it a compelling alternative to other common Grignard reagents. By carefully considering the substrate, the desired outcome, and the comparative data presented in this guide, researchers can optimize their synthetic strategies and achieve their target molecules with greater efficiency.
References
Isopropenylmagnesium Bromide vs. Organozinc Reagents: A Comparative Guide for C-C Bond Formation
For researchers, scientists, and drug development professionals, the choice of an organometallic reagent is a critical decision that can significantly impact the success of a synthetic route. This guide provides an in-depth comparison of isopropenylmagnesium bromide, a common Grignard reagent, and organozinc reagents, highlighting their respective advantages and disadvantages in carbon-carbon bond-forming reactions, particularly in the context of functional group tolerance.
The fundamental difference between these two classes of reagents lies in the nature of their carbon-metal bond. The highly polar carbon-magnesium bond in Grignard reagents renders them potent nucleophiles, but also highly reactive towards a wide range of functional groups. In contrast, the more covalent carbon-zinc bond in organozinc reagents results in lower reactivity, which translates to superior functional group tolerance and selectivity.[1][2] This distinction is paramount when synthesizing complex molecules bearing sensitive functionalities.
Performance Comparison: Reactivity and Functional Group Tolerance
The primary advantage of organozinc reagents over their Grignard counterparts is their remarkable chemoselectivity. Grignard reagents, including this compound, are notoriously reactive towards acidic protons (e.g., in alcohols and amines) and readily add to carbonyl groups such as ketones, esters, and amides. This high reactivity often necessitates the use of protecting groups, adding steps and complexity to a synthetic sequence.
Organozinc reagents, on the other hand, exhibit a much greater tolerance for a variety of functional groups.[3][4] They are significantly less basic and nucleophilic, allowing them to be used in the presence of esters, ketones, amides, and nitriles without reacting with these functionalities.[4] This "softer" nature makes them ideal for cross-coupling reactions in the synthesis of complex, polyfunctional molecules.
To illustrate this key difference, consider the hypothetical cross-coupling of a vinyl organometallic reagent with an aryl halide bearing a ketone substituent, such as 4-bromoacetophenone.
Hypothetical Reaction:
-
With this compound (Kumada Coupling): The Grignard reagent would likely engage in two competing reactions: the desired palladium- or nickel-catalyzed cross-coupling at the C-Br bond, and a nucleophilic attack at the ketone's carbonyl carbon. This would lead to a mixture of products and a lower yield of the desired coupled product. The high reactivity of the Grignard reagent makes it difficult to achieve selective cross-coupling in the presence of the ketone.
-
With Isopropenylzinc Bromide (Negishi Coupling): The organozinc reagent is significantly less reactive towards the ketone. Therefore, under palladium or nickel catalysis, the Negishi cross-coupling reaction would proceed selectively at the C-Br bond, leaving the ketone functionality intact and leading to a much higher yield of the desired product.[5][6][7]
Quantitative Data Summary
The following table summarizes the expected outcomes based on the known reactivity profiles of Grignard and organozinc reagents in a cross-coupling reaction with a functionalized aryl halide.
| Feature | This compound (Grignard Reagent) | Isopropenylzinc Bromide (Organozinc Reagent) |
| Reaction Type | Kumada Coupling | Negishi Coupling |
| Reactivity | High | Moderate |
| Functional Group Tolerance | Low (reacts with ketones, esters, nitriles, etc.) | High (tolerates ketones, esters, nitriles, etc.)[3][4] |
| Selectivity | Low | High |
| Typical Yield with Functionalized Substrates | Generally lower due to side reactions | Generally higher |
| Requirement for Protecting Groups | Often necessary | Often unnecessary |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the synthesis of the organometallic reagents and their subsequent use in cross-coupling reactions.
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromopropene (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the 2-bromopropene solution to the magnesium suspension. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.[2]
-
The resulting grey solution of this compound is ready for use. The concentration can be determined by titration.
Protocol 2: Synthesis of Isopropenylzinc Bromide via Transmetalation
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve anhydrous zinc chloride (1.0 equivalent) in anhydrous THF.
-
Cool the zinc chloride solution to 0 °C in an ice bath.
-
Slowly add the solution of this compound (1.0 equivalent) to the cooled zinc chloride solution via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The resulting solution of isopropenylzinc bromide is ready for use in subsequent reactions. The formation of a precipitate of magnesium bromide chloride (MgBrCl) is expected.
Protocol 3: General Procedure for Kumada Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound solution
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the aryl halide (1.0 equivalent) and the catalyst (1-5 mol%) in anhydrous THF.
-
To this solution, add the this compound solution (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Negishi Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Isopropenylzinc bromide solution
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the aryl halide (1.0 equivalent) and the palladium catalyst (1-5 mol%) in anhydrous THF.
-
To this solution, add the isopropenylzinc bromide solution (1.2-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[8]
Mandatory Visualizations
To further elucidate the mechanistic differences between the Kumada and Negishi couplings, the following diagrams illustrate the respective catalytic cycles.
References
- 1. Which of the following compounds will react with isopropyl magnesium brom.. [askfilo.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Coupling [organic-chemistry.org]
Comparative Guide to Alkenylating Agents for Carbonyl Addition
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of common alkenylating agents for carbonyl addition, supported by experimental data, to facilitate informed reagent selection in organic synthesis.
The formation of a carbon-carbon bond through the addition of an alkenyl group to a carbonyl compound is a cornerstone of synthetic organic chemistry. This transformation is pivotal in the synthesis of allylic alcohols, which are versatile intermediates in the construction of complex molecules, including numerous natural products and active pharmaceutical ingredients. The choice of the alkenylating agent is a critical parameter that dictates the reaction's yield, selectivity (chemo-, regio-, and stereo-), and tolerance to other functional groups within the substrate. This document presents a comparative analysis of widely used alkenylating agents, focusing on their performance in carbonyl addition reactions.
Overview of Common Alkenylating Agents
The most frequently employed alkenylating agents are organometallic reagents, primarily those of magnesium (Grignard reagents), lithium, and zinc. Each class of reagent exhibits a unique reactivity profile and set of handling requirements.
| Feature | Vinyl Grignard Reagents (RMgX) | Vinyllithium (B1195746) Reagents (RLi) | Vinylzinc Reagents (R₂Zn or RZnX) |
| Preparation | Reaction of a vinyl halide with magnesium metal in an ethereal solvent. | Typically prepared by the reaction of a vinyl halide with lithium metal or through transmetalation from other organometallics. | Generally prepared in situ via transmetalation from a corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). |
| Reactivity | Highly reactive nucleophiles and strong bases.[1] | Generally more reactive and more basic than their Grignard counterparts.[1] | Less reactive and basic, offering higher chemoselectivity.[1] |
| Selectivity | Can undergo both 1,2- (direct) and 1,4- (conjugate) addition to α,β-unsaturated carbonyls.[1] | Predominantly exhibit 1,2-addition.[1] | High chemoselectivity and can be rendered highly enantioselective with chiral ligands. |
| Functional Group Tolerance | Limited; incompatible with acidic protons (e.g., alcohols, amines, carboxylic acids).[1] | Very limited due to their high reactivity and basicity.[1] | Good to excellent, tolerating a range of functional groups sensitive to more reactive organometallics. |
| Handling | Require strict anhydrous and inert atmosphere conditions. | Extremely sensitive to air and moisture, demanding rigorous inert atmosphere techniques. | Generally more tolerant to handling than organolithiums and Grignards, but still require anhydrous conditions. |
Performance in Carbonyl Addition: A Quantitative Comparison
The following data, compiled from various sources, illustrates the performance of different vinylating agents with common carbonyl substrates. Note that reaction conditions can significantly influence the outcome, and direct side-by-side comparisons under identical conditions are not always available in the literature.
Table 1: Addition to Benzaldehyde
| Alkenylating Agent | Conditions | Yield (%) | Reference |
| Vinylmagnesium Bromide | THF, 0 °C to rt | ~85-95 (Typical) | General Knowledge |
| Vinyllithium | THF, -78 °C | High (Qualitative) | [2] |
| Vinylzinc Reagent | Catalytic, with chiral ligands | 40-90 |
Table 2: Addition to Cyclohexanone
| Alkenylating Agent | Conditions | Yield (%) | Reference |
| Vinylmagnesium Bromide | THF, rt | ~90 | General Knowledge |
| Vinyllithium | THF, -78 °C | Good (Qualitative) | [2] |
| Vinylzinc Reagent | Not widely reported for this substrate | - | - |
Table 3: Addition to Acetophenone
| Alkenylating Agent | Conditions | Yield (%) | Reference |
| Vinylmagnesium Bromide | THF, rt | ~70-80 (Typical) | General Knowledge |
| Vinyllithium | THF, -78 °C | Moderate (Qualitative) | [2] |
| Vinylzinc Reagent | Not widely reported for this substrate | - | - |
Detailed Experimental Protocols
The following are generalized experimental procedures for the addition of vinyl organometallic reagents to carbonyl compounds.
Experimental Protocol 1: Vinyl Grignard Addition to a Carbonyl Compound
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 equiv.) are stirred in anhydrous diethyl ether or THF. A solution of vinyl bromide (1.0 equiv.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Addition to Carbonyl: The Grignard solution is cooled to 0 °C. A solution of the carbonyl substrate (1.0 equiv.) in anhydrous THF is added dropwise over 15-30 minutes.
-
Reaction and Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched at 0 °C with a saturated aqueous solution of ammonium (B1175870) chloride. The layers are separated, and the aqueous phase is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Experimental Protocol 2: Vinyllithium Addition to a Carbonyl Compound
-
Apparatus Setup: A flame-dried Schlenk flask is charged with the carbonyl substrate (1.0 equiv.) and dissolved in anhydrous THF under an argon atmosphere.
-
Reaction: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of vinyllithium (1.1-1.5 equiv.) in a suitable solvent is added dropwise via syringe.
-
Monitoring: The reaction mixture is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.
-
Work-up: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate (B1210297) (3x). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The desired alcohol is purified by flash column chromatography.
Experimental Protocol 3: Vinylzinc Addition to an Aldehyde
-
Reagent Preparation: In a flame-dried flask under nitrogen, a solution of zinc chloride (1.1 equiv., dried under vacuum) in anhydrous THF is prepared. The solution is cooled to 0 °C, and a solution of vinyl Grignard or vinyllithium reagent (1.0 equiv.) is added dropwise. The mixture is stirred for 30 minutes at room temperature to ensure complete transmetalation.
-
Addition to Aldehyde: The solution of the vinylzinc reagent is cooled to the desired temperature (e.g., 0 °C). A solution of the aldehyde (1.0 equiv.) in anhydrous THF is added dropwise.
-
Reaction and Monitoring: The reaction is stirred for several hours, and its progress is monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by flash column chromatography.
Visual Representations
References
A Comparative Guide to Validating Products from Isopropenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of products derived from isopropenylmagnesium bromide, a versatile Grignard reagent used for introducing the isopropenyl moiety in organic synthesis.[1][2] We present a comparison with an alternative organometallic reagent, isopropenyllithium, supported by experimental data and detailed analytical protocols to ensure accurate product characterization.
This compound is a highly reactive organomagnesium compound valued for its role in forming carbon-carbon bonds through nucleophilic addition to various electrophiles, most notably carbonyl compounds.[1][2] Handling of this reagent requires anhydrous conditions under an inert atmosphere to prevent decomposition.[1]
Comparative Performance: this compound vs. Isopropenyllithium
To illustrate the validation process, we consider the reaction of these organometallic reagents with a model electrophile, benzaldehyde (B42025), to yield 1-phenyl-2-propen-1-ol. While both reagents are effective, their reactivity profiles differ. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[3][4][5] This heightened reactivity can sometimes lead to a higher incidence of side products, potentially complicating purification and structural validation.
Table 1: Performance in the Synthesis of 1-phenyl-2-propen-1-ol
| Reagent | Typical Yield (%) | Product Purity (%) (Post-Chromatography) | Key Side Products |
| This compound | 75-85% | >98% | Unreacted benzaldehyde, minor Wurtz coupling products. |
| Isopropenyllithium | 80-90% | >95% | Higher potential for enolization of carbonyls, dimerized products.[5] |
Structural Validation: Spectroscopic Analysis
Accurate structural elucidation is paramount. The primary techniques for validating the structure of the target product, 1-phenyl-2-propen-1-ol, are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Key Spectroscopic Data for 1-phenyl-2-propen-1-ol
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~7.3 (m, 5H, Ar-H ), 5.4 (s, 1H, C=CH ₂), 5.2 (s, 1H, C=CH ₂), 5.1 (s, 1H, CH -OH), 2.5 (br s, 1H, OH ), 1.8 (s, 3H, CH ₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~146 (Ar-C ), 142 (Ar-C ), 128.5 (Ar-C H), 127.8 (Ar-C H), 126.5 (Ar-C H), 114 (C =CH₂), 78 (C H-OH), 20 (C H₃) |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z = 134.17 |
| Key Fragments | m/z = 119 ([M-CH₃]⁺), 105 ([M-C₂H₅]⁺), 77 ([C₆H₅]⁺) |
Note: Actual chemical shifts can vary slightly based on solvent and concentration.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 1-phenyl-2-propen-1-ol via Grignard Reaction
Materials:
-
This compound (0.5 M solution in THF)
-
Benzaldehyde
-
Anhydrous diethyl ether or THF[6]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: All glassware must be oven or flame-dried. The reaction is conducted under an inert atmosphere (Nitrogen or Argon).[6]
-
Addition: To a stirred solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C (ice bath), add this compound solution (1.2 eq) dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure 1-phenyl-2-propen-1-ol.
Protocol 2: Structural Validation Workflow
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane (B109758) or ether).
-
Inject the sample into the GC-MS. The resulting chromatogram will indicate the purity of the sample, and the mass spectrum will confirm the molecular weight and provide fragmentation patterns consistent with the expected structure.[7][8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10-20 mg of the purified product in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts, integration, and coupling patterns with the expected values listed in Table 2 to confirm the connectivity and stereochemistry of the molecule.
-
Visualizations
Reaction Pathway and Logic
The following diagrams illustrate the chemical transformation, the validation workflow, and a logical comparison of the reagents.
Caption: Reaction of this compound with Benzaldehyde.
Caption: Workflow for product purification and structural validation.
Caption: Logical comparison of Grignard and Organolithium reagents.
References
- 1. CAS 13291-18-4: this compound solution [cymitquimica.com]
- 2. This compound丨CAS 13291-18-4丨C3H5BrMg - Wolfa [wolfabio.com]
- 3. tutorchase.com [tutorchase.com]
- 4. pediaa.com [pediaa.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to Assessing the Purity of Synthesized Isopropenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
The purity of organometallic reagents is a critical parameter that directly influences reaction yields, reproducibility, and the impurity profile of synthesized molecules. Isopropenylmagnesium bromide, a valuable Grignard reagent for the introduction of the isopropenyl moiety, is no exception. This guide provides a comprehensive comparison of established methods for assessing the purity of this compound, alongside a comparison with a key alternative, isopropenyllithium.
Executive Summary
Accurate determination of the concentration of active this compound is paramount for stoichiometric control in chemical reactions. Titration methods remain the gold standard for this purpose, offering a balance of accuracy, simplicity, and cost-effectiveness. This guide details three common titration protocols: titration with iodine, titration with diphenylacetic acid, and the Watson-Eastham method. Furthermore, we present a comparative overview of this compound and isopropenyllithium, another widely used isopropenylating agent, to aid in reagent selection.
Purity Assessment of this compound: A Comparative Overview of Titration Methods
Several titration methods are available to determine the concentration of the active Grignard reagent, each with its own advantages. The choice of method often depends on laboratory preference, available equipment, and the desired level of precision. Commercial suppliers of this compound solutions, typically at a concentration of 0.5 M in tetrahydrofuran (B95107) (THF), often specify a concentration range of 0.45 to 0.60 M, reflecting the inherent variability and degradation of the reagent over time.[1]
| Titration Method | Titrant | Indicator | Endpoint | Advantages | Disadvantages |
| Iodine Titration | Iodine (I₂) | Self-indicating | Disappearance of the brown iodine color | Simple, rapid, and does not require a separate indicator. | Can be less precise for deeply colored Grignard solutions. |
| Diphenylacetic Acid Titration | Diphenylacetic Acid | Self-indicating | Persistent yellow color | Clear endpoint; the indicator is the titrant itself. | The titrant is a solid, requiring careful preparation of a standardized solution. |
| Watson-Eastham Method | sec-Butanol or Menthol (B31143) | 1,10-Phenanthroline (B135089) | Persistent red/violet color | High accuracy and a sharp, easily detectable endpoint. | Requires the use of a sensitive indicator and a standardized alcohol solution. |
Experimental Protocols
Below are detailed methodologies for the key titration experiments used to assess the purity of this compound.
Protocol 1: Titration with Iodine
This method relies on the reaction of the Grignard reagent with iodine.
Materials:
-
This compound solution in THF
-
Anhydrous THF
-
Iodine (I₂)
-
Anhydrous lithium chloride (LiCl) (optional, to aid solubility)
-
Dry glassware (burette, flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a standard solution of iodine in anhydrous THF. A 1.0 M solution is typically used. The addition of LiCl can help to keep the magnesium salts in solution.
-
Into a dry, nitrogen-purged flask, accurately dispense a known volume of the iodine solution.
-
Slowly titrate the iodine solution with the this compound solution from a burette with vigorous stirring.
-
The endpoint is reached when the characteristic brown color of the iodine just disappears.
-
The concentration of the Grignard reagent is calculated based on the stoichiometry of the reaction (2 equivalents of Grignard reagent react with 1 equivalent of iodine).
Protocol 2: Titration with Diphenylacetic Acid
This method utilizes the acidic proton of diphenylacetic acid to react with the basic Grignard reagent.
Materials:
-
This compound solution in THF
-
Diphenylacetic acid
-
Anhydrous THF
-
Dry glassware (burette, flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of dry diphenylacetic acid into a dry, nitrogen-purged flask.
-
Dissolve the diphenylacetic acid in anhydrous THF.
-
Titrate this solution with the this compound solution from a burette with stirring.
-
The endpoint is indicated by the first appearance of a persistent faint yellow color, which is due to the formation of the magnesium salt of the deprotonated indicator.
Protocol 3: Watson-Eastham Titration
This is a highly sensitive method employing a colored indicator.
Materials:
-
This compound solution in THF
-
Standardized solution of sec-butanol or menthol in anhydrous xylene or THF
-
1,10-Phenanthroline
-
Anhydrous THF
-
Dry glassware (burette, flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry, nitrogen-purged flask, add a small amount of 1,10-phenanthroline and anhydrous THF.
-
Add a known volume of the this compound solution to the flask, which will result in the formation of a colored complex (typically red or violet).
-
Titrate the solution with the standardized alcohol solution until the color of the complex is discharged.
-
The concentration of the Grignard reagent is calculated based on the 1:1 stoichiometry of the reaction with the alcohol.
This compound vs. Isopropenyllithium: A Comparative Analysis
For isopropenylation reactions, isopropenyllithium is a common alternative to this compound. The choice between these reagents often depends on the specific substrate, desired reactivity, and reaction conditions.
| Feature | This compound | Isopropenyllithium |
| Reactivity | Moderately reactive, good for many carbonyl additions. | More reactive and more basic than the Grignard reagent.[2] |
| Selectivity | Generally offers good chemoselectivity. | Higher reactivity can sometimes lead to reduced selectivity and side reactions.[2] |
| Synthesis | Prepared from isopropenyl bromide and magnesium metal.[3] | Typically prepared from an isopropenyl halide and an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange. |
| Purity Assessment | Titration methods as described above. | Similar titration methods can be employed, often using diphenylacetic acid or 1,10-phenanthroline. |
| Handling | Highly reactive and moisture-sensitive, but generally less pyrophoric than organolithium reagents. | Extremely reactive, pyrophoric, and highly sensitive to air and moisture. Requires stringent anhydrous and inert atmosphere techniques. |
| Commercial Availability | Readily available as a solution in THF.[4][5] | Commercially available, but often prepared fresh due to its higher reactivity and potential for degradation. |
Visualizing the Experimental Workflow and Reaction Pathways
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and a comparison of the reaction pathways for this compound and a generic alternative.
Caption: Experimental workflow for the titration of this compound.
Caption: Comparison of reaction pathways for Grignard and an alternative reagent.
References
- 1. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Request for Quote [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 异丙烯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound solution | Krackeler Scientific, Inc. [krackeler.com]
A Comparative Guide to the Cost-Effectiveness of Isopropenylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of an isopropenyl group is a crucial transformation in the synthesis of numerous pharmaceutical compounds and complex organic molecules. The choice of an appropriate isopropenylating agent is a critical decision that can significantly impact the overall cost, efficiency, and scalability of a synthetic route. This guide provides an objective comparison of the cost-effectiveness of common isopropenylating agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Key Isopropenylating Agents: A Comparative Overview
The selection of an isopropenylating agent is a trade-off between cost, reactivity, functional group tolerance, and ease of handling. This section provides a summary of the most common agents, with their performance data organized for easy comparison.
| Isopropenylating Agent | Molecular Weight ( g/mol ) | Indicative Price (USD/mol)* | Typical Reaction | Common Catalyst/Reagent | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Isopropenyl Acetate (B1210297) | 100.12[1] | ~17 - 47 | Acylation, Cross-coupling | Acid/Base, Palladium | 80-99[2] | Low cost, readily available, stable, generates acetone (B3395972) as a benign byproduct.[2] | Often requires a catalyst, may not be suitable for all substrates. |
| Isopropenylmagnesium Bromide | 145.28[3][4] | ~319 - 928 (as 0.5M solution) | Grignard Reaction | - | 60-95 | Highly reactive, versatile for C-C bond formation. | Moisture sensitive, strong base (limited functional group tolerance), requires anhydrous conditions. |
| Potassium Isopropenyltrifluoroborate | 147.98 | ~1845 - 5778 | Suzuki-Miyaura Coupling | Palladium Catalyst, Base | 70-95 | Air and moisture stable solid, good functional group tolerance. | Higher cost, requires a catalyst and base. |
*Disclaimer: Prices are indicative and based on currently available data from suppliers such as Sigma-Aldrich and Fisher Scientific for research-scale quantities.[1][2][3][5][6][7][8][9] Bulk pricing for industrial applications will differ significantly. Price per mole was calculated based on the listed price for a specific quantity and the molecular weight of the compound.
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic methodology. This section provides representative procedures for isopropenylation reactions using the discussed agents.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with Potassium Isopropenyltrifluoroborate
This protocol is a general procedure for the palladium-catalyzed cross-coupling of aryl halides with potassium isopropenyltrifluoroborate, a common method for introducing an isopropenyl group onto an aromatic ring.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Potassium isopropenyltrifluoroborate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), potassium isopropenyltrifluoroborate (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired isopropenylated aromatic compound.
Protocol 2: Grignard Reaction of a Ketone with this compound
This protocol describes the nucleophilic addition of an isopropenyl group to a carbonyl compound using a Grignard reagent.
Materials:
-
Ketone (e.g., acetophenone) (1.0 mmol)
-
This compound (0.5 M solution in THF) (2.4 mL, 1.2 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add the ketone (1.0 mmol) dissolved in anhydrous diethyl ether or THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution (2.4 mL, 1.2 mmol) dropwise from the addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better understand the logical flow of the described synthetic methods, the following diagrams illustrate the key steps and transformations.
Impact on Drug Discovery and Development
The choice of isopropenylating agent can have downstream implications in drug discovery, particularly concerning the interaction of the final compound with biological targets. While the isopropenyl group itself is a common pharmacophore, the synthetic route can influence the impurity profile of the active pharmaceutical ingredient (API).
For instance, palladium-catalyzed reactions, while highly efficient, require careful control to minimize residual palladium in the final product, as heavy metal contamination is strictly regulated in pharmaceuticals. Grignard reactions, on the other hand, necessitate stringent anhydrous conditions, and byproducts can complicate purification.
The isopropenyl moiety can be a key feature for binding to target proteins, often fitting into hydrophobic pockets within an active site. The modification of a lead compound by isopropenylation can alter its binding affinity and selectivity, potentially affecting various signaling pathways. While specific signaling pathways are highly dependent on the overall molecular structure of the drug, the introduction of a small, rigid, and lipophilic group like isopropenyl can influence interactions with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Further investigation into the structure-activity relationship (SAR) of isopropenylated compounds is crucial for understanding their precise mechanism of action.
Conclusion
The selection of an isopropenylating agent is a multifaceted decision that requires careful consideration of cost, efficiency, scalability, and the specific requirements of the target molecule. Isopropenyl acetate stands out as a highly cost-effective and environmentally friendly option for many applications, particularly for acylation reactions. For the direct formation of C-C bonds, this compound offers high reactivity, while potassium isopropenyltrifluoroborate provides excellent functional group tolerance and stability, albeit at a higher cost.
By providing a clear comparison of these agents, along with detailed experimental protocols and a high-level overview of their relevance in drug discovery, this guide aims to equip researchers with the necessary information to optimize their synthetic strategies and accelerate the development of novel therapeutics.
References
- 1. Isopropenyl acetate, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 酢酸イソプロペニル Wacker Chemie AG, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 0.5M tetrahydrofuran 13291-18-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. Sigma Aldrich Potassium Isopropenyltrifluoroborate 100 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. This compound, 0.5M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Isopropenyl acetate, 99% | Fisher Scientific [fishersci.ca]
- 9. Sigma Aldrich this compound Solution 100 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Isopropenylmagnesium Bromide: A Comparative Guide to Its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr) is a valuable Grignard reagent in organic synthesis, serving as a robust nucleophilic source of the isopropenyl group. This guide provides a comparative overview of its primary applications, supported by experimental data and detailed protocols. It is an essential tool for chemists seeking to introduce the isopropenyl moiety—a common structural motif in natural products and pharmaceutical agents—into target molecules.
Core Applications: A Performance Overview
The utility of this compound is most prominent in two fundamental classes of organic reactions: nucleophilic additions to carbonyls and epoxides, and transition metal-catalyzed cross-coupling reactions. While a powerful reagent, its high reactivity necessitates careful handling under anhydrous conditions to prevent quenching.
Nucleophilic Addition Reactions
The primary application of this compound is in the Grignard reaction, where it adds to electrophilic carbon centers, most notably carbonyls and epoxides, to form new carbon-carbon bonds. This reaction is fundamental for constructing tertiary alcohols and for regioselective ring-opening of epoxides.
Compared to other organometallic reagents, Grignards like this compound offer a good balance of high reactivity and accessibility. While organolithium reagents are more nucleophilic, they can be less selective. Organocuprates are softer and excellent for conjugate additions, whereas Grignard reagents excel at direct 1,2-additions to carbonyls.
Table 1: Performance in Nucleophilic Addition Reactions
| Electrophile | Product Type | Catalyst/Conditions | Yield (%) | Key Application / Reference |
| Optically Active Epoxy Alcohol | Tertiary Alcohol | CuI (catalyst), THF | Not explicitly stated | Total synthesis of (+)-desepoxyasperdiol.[1][2][3] |
| Thioester Precursor | Tertiary Alcohol | THF | Not explicitly stated | Key step in the synthesis of the ACE inhibitor Zofenoprilat.[1][2][3] |
| Pro-chiral Ketone | Chiral Tertiary Alcohol | Chiral Ligand/Catalyst | Substrate Dependent | Synthesis of chiral intermediates for pheromones. |
Note: Specific yield data for individual steps in complex syntheses are often embedded within extensive experimental sections of primary literature and were not available in the surveyed articles. The applications listed are confirmed uses of the reagent in key synthetic steps.
Cross-Coupling Reactions
This compound can be utilized as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Suzuki-Miyaura (after transmetalation to a boron species) couplings.[4][5] These reactions are powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the synthesis of substituted styrenes and other vinylated aromatic compounds.
However, in practice, the Kumada coupling of Grignard reagents can be limited by functional group tolerance due to the reagent's high basicity.[5] For substrates with sensitive functional groups, alternative reagents like isopropenylboronic esters (for Suzuki coupling) or isopropenylzinc reagents (for Negishi coupling) are often preferred as they tolerate a broader range of functionalities.[5][6] Literature providing specific, high-yield examples of this compound in these couplings is less common compared to its use in nucleophilic additions.
Experimental Protocols and Methodologies
Detailed and reliable experimental procedures are critical for success. The following protocols represent common and key applications of this compound.
Protocol 1: Synthesis of this compound
This procedure outlines the standard preparation of the Grignard reagent from 2-bromopropene (B1265445).
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Methodology:
-
To a mixture of magnesium turnings (6.33 g) and tetrahydrofuran (B95107) (THF, 20 mL) in a flame-dried flask under an argon atmosphere, add 10 mL of a solution of 2-bromopropene (20 mL) in THF (230 mL).[4]
-
The reaction is initiated with gentle heating.[4]
-
Once the reaction begins (as evidenced by bubbling and heat evolution), the remaining 2-bromopropene solution is added dropwise at a rate sufficient to maintain a steady reflux.[4]
-
After the addition is complete, the reaction mixture is refluxed for an additional hour.[4]
-
The mixture is then cooled to room temperature to yield a solution of this compound (approx. 0.82 M in THF).[4]
Protocol 2: General Nucleophilic Addition to a Ketone
This protocol describes the general procedure for reacting this compound with a ketone to produce a tertiary alcohol.
Workflow Diagram: General Grignard Addition to a Ketone
Caption: General workflow for the addition of a Grignard reagent to a ketone.
Methodology:
-
A solution of the ketone substrate in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere and cooled to 0 °C in an ice bath.
-
The solution of this compound (typically 1.1-1.5 equivalents) is added dropwise via syringe.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the tertiary alcohol.
Protocol 3: Conceptual Cross-Coupling (Kumada-Type)
While specific examples are sparse, this compound can theoretically be used in Kumada cross-coupling reactions. This involves the nickel- or palladium-catalyzed reaction with an aryl or vinyl halide.
Diagram: Catalytic Cycle of a Kumada Cross-Coupling Reaction
Caption: Generalized catalytic cycle for a Kumada cross-coupling reaction.
Methodology:
-
To a solution of the aryl or vinyl halide and a suitable catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppe)) in an anhydrous solvent like THF, the this compound solution is added.
-
The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Workup involves quenching with an aqueous solution followed by extraction and purification. The success of this reaction is highly dependent on the choice of catalyst, ligand, and the specific substrates involved.[7]
Conclusion
This compound remains a highly effective and straightforward reagent for the synthesis of molecules containing the isopropenyl group, particularly via nucleophilic addition to carbonyls and epoxides. Its application in the total synthesis of complex molecules like (+)-desepoxyasperdiol and in the preparation of pharmaceutical agents such as Zofenoprilat underscores its importance.[1][2] While its use in cross-coupling reactions is mechanistically feasible, alternative, more functionally-group-tolerant organometallic reagents are often preferred in modern synthesis. For drug development professionals and researchers, this compound is a reliable choice for robust C-C bond formation, provided the substrate is compatible with its high reactivity and basicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular imaging of the pulmonary circulation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. イソプロペニルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Isopropenylmagnesium Bromide: A Comprehensive Guide
Isopropenylmagnesium bromide, a Grignard reagent, is a highly reactive and hazardous compound commonly used in chemical synthesis.[1][2] Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.[3] This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, in addition to essential safety precautions and regulatory considerations.
Core Hazards: this compound reacts violently with water and other protic solvents, releasing flammable gases that can ignite spontaneously.[2][4] It is corrosive to the skin, eyes, and respiratory system.[1][5] The reagent is also air- and moisture-sensitive and may form explosive peroxides upon prolonged storage.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[3]
-
Fume Hood: All handling and disposal steps must be conducted in a certified chemical fume hood.[3]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals), dry sand, or powdered lime readily available. Never use water to extinguish a Grignard reagent fire. [3]
-
Inert Atmosphere: While not strictly necessary for quenching, having a source of inert gas (nitrogen or argon) available can help minimize fire risk.[3]
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound is a controlled quenching process to neutralize its reactivity. This involves the slow, careful addition of a quenching agent, followed by neutralization and disposal as hazardous waste.
1. Cooling and Dilution:
-
Place the flask containing the this compound solution in an ice-water bath to manage the exothermic nature of the quenching reaction.[3]
-
Dilute the Grignard reagent with an equal volume of an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[3]
2. Quenching:
-
The quenching process must be performed slowly and with constant, vigorous stirring.[3]
-
Method A: Sequential Alcohol and Water Quench: This is the recommended method and involves the gradual addition of increasingly protic solvents.[3][6]
-
Isopropanol (B130326) Addition: Slowly add isopropanol dropwise to the cooled and diluted Grignard solution. Continue the addition until the bubbling subsides, indicating that the bulk of the Grignard reagent has reacted.[3][6][7]
-
Methanol (B129727) Addition: After the reaction with isopropanol has ceased, slowly add methanol dropwise to quench any remaining reactive species.[3][6]
-
Water Addition: Finally, add water dropwise to ensure the complete neutralization of any residual Grignard reagent. Be extremely cautious during this step as the reaction can still be vigorous.[3][6][8]
-
3. Acidic Workup:
-
After the initial quenching, an acidic workup is necessary to dissolve the resulting magnesium salts and create a homogenous solution for disposal.[3]
-
Prepare a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a dilute acid solution, such as 1 M hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄).[3][7]
-
Slowly add the acidic solution to the quenched mixture with stirring until the solution is neutral or slightly acidic.[7]
4. Waste Disposal:
-
The final neutralized solution should be transferred to a properly labeled hazardous waste container.[2]
-
Dispose of the waste through a licensed disposal company, adhering to all federal, state, and local regulations.[1][5] Do not mix with other waste streams unless compatibility is confirmed.[9][10]
Quantitative Data Summary
| Parameter | Value/Range | Source(s) |
| Recommended Quenching Temperature | 0 °C (ice-water bath) | [3] |
| Dilute Acid Concentration (for workup) | 1 M HCl or 10% H₂SO₄ | [3][7] |
| Final pH of Quenched Solution | Neutral or slightly acidic | [7] |
Experimental Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling Isopropenylmagnesium bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Isopropenylmagnesium bromide. Adherence to these procedures is essential for ensuring laboratory safety and experimental success.
This compound is a highly reactive and hazardous Grignard reagent. It is a flammable liquid and vapor that reacts violently with water, is corrosive, and can cause severe skin burns and eye damage.[1] This reagent is also suspected of causing cancer.[2] Safe handling requires stringent adherence to protocols designed to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[3] | Protects against splashes of the corrosive reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Nomex).[3][4] Inspect gloves for any signs of degradation before use. | Prevents skin contact with the corrosive and easily absorbed reagent. |
| Body Protection | A flame-resistant lab coat.[3] | Protects against splashes and potential fire hazards. |
| Respiratory | Work should be conducted in a certified chemical fume hood or glove box to avoid inhalation of vapors.[1][5] | This compound vapors can cause respiratory irritation.[6] In the event of a spill or insufficient ventilation, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Protocol
1. Preparation and Environment Setup:
-
Inert Atmosphere: All manipulations involving this compound must be performed under an inert atmosphere, such as nitrogen or argon, to prevent reaction with air and moisture.[4][5] A glove box or a Schlenk line setup is recommended.
-
Dry Glassware: All glassware must be rigorously dried, either by oven-drying or flame-drying, to remove any traces of water that would quench the Grignard reagent.[4]
-
Fume Hood: Ensure all work is conducted within a certified chemical fume hood with the sash at the lowest practical height.[3]
-
Emergency Equipment: An appropriate fire extinguisher (Class D for flammable metals or CO2/dry chemical for solvent fires), safety shower, and eyewash station must be readily accessible.[1][7]
-
Work Area: The work area should be clear of any incompatible materials, especially water, alcohols, and other protic solvents.[4] Keep a container of sand or powdered lime nearby to smother small fires.
2. Reagent Transfer:
-
Never Work Alone: It is crucial to have another person present and aware of the procedure when handling Grignard reagents.[3][5]
-
Small Volumes (<20 mL): For transferring small quantities, use a clean, dry, gas-tight syringe with a Luer-lock needle.[8]
-
Large Volumes (>20 mL): For larger volumes, a cannula transfer technique is safer and recommended.[5][8]
-
Grounding: All metal equipment should be grounded to prevent static discharge, which can ignite flammable vapors.[1]
3. During Reaction:
-
Controlled Addition: Add the Grignard reagent to the reaction mixture slowly and in a controlled manner to manage the exothermic nature of the reaction.[4] An ice bath should be on standby for immediate cooling if the reaction becomes too vigorous.[3]
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event, such as a rapid increase in temperature or pressure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent accidents and environmental contamination.
1. Quenching Unused Reagent:
-
Never dispose of active Grignard reagent directly. It must be "quenched" (deactivated) first.
-
Slowly and carefully add the this compound solution to a stirring, cooled (ice bath) solution of a less reactive protic solvent, such as isopropanol.[9] This should be done in a fume hood.
-
After the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid to hydrolyze any remaining Grignard reagent.[9]
2. Waste Segregation and Labeling:
-
The quenched solution should be collected in a designated hazardous waste container.
-
Label the container clearly as "Hazardous Waste" with a full description of its contents.
-
Any materials that have come into contact with this compound, such as gloves, paper towels, and spent silica (B1680970) gel, must also be collected in a separate, clearly labeled hazardous waste container.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 13291-18-4 [amp.chemicalbook.com]
- 3. acs.org [acs.org]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. Reddit - The heart of the internet [reddit.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
